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Foundational

A Technical Guide to the Thermodynamic Stability Assessment of 1-(4-n-Butoxy-3-methylphenyl)ethanol

Abstract: This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, 1-(4-n-Butoxy-3-methylphenyl)ethanol. While specific experimental data for this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, 1-(4-n-Butoxy-3-methylphenyl)ethanol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical theoretical principles and robust experimental methodologies required to establish a complete stability profile. Tailored for researchers, chemists, and drug development professionals, this paper details the strategic application of thermal analysis techniques (DSC, TGA) and forced degradation studies. It offers not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding of how to identify potential degradation pathways and establish safe handling, storage, and formulation parameters. The methodologies described herein are fundamental for advancing a compound from discovery to application, ensuring its quality, safety, and efficacy.

Introduction: The Imperative of Stability Analysis

1-(4-n-Butoxy-3-methylphenyl)ethanol is a substituted aromatic alcohol with a molecular structure featuring a secondary benzylic alcohol, an n-butoxy ether linkage, and a substituted benzene ring. Such molecules are common intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) or specialty chemicals. The thermodynamic stability of such a compound is not an academic curiosity; it is a cornerstone of its practical utility and safety. Understanding how a molecule behaves under various environmental stressors is critical for defining its shelf-life, developing stable formulations, and ensuring reproducible results in manufacturing and application.[1][2]

For drug development professionals, a comprehensive stability profile is a regulatory necessity and a scientific prerequisite.[3][4] It informs decisions on formulation, packaging, storage conditions, and re-test periods, directly impacting the safety and efficacy of the final product.[5][6] This guide provides the strategic and technical framework to generate this essential data package for 1-(4-n-Butoxy-3-methylphenyl)ethanol or structurally analogous compounds.

Theoretical Framework & Potential Degradation Pathways

The thermodynamic stability of 1-(4-n-Butoxy-3-methylphenyl)ethanol is intrinsically linked to its molecular structure. The presence of specific functional groups dictates its potential degradation pathways under stress.

  • Benzylic Alcohol: The secondary alcohol at the benzylic position is a primary site for reactivity. It is susceptible to oxidation to form the corresponding ketone, 1-(4-butoxy-3-methylphenyl)ethan-1-one. This is a common metabolic or oxidative degradation route for such structures.[7][8] Furthermore, under thermal or acidic stress, this group can undergo dehydration (loss of water) to yield a substituted styrene derivative, 1-butoxy-2-methyl-4-vinylbenzene, introducing a reactive conjugated double bond.[9]

  • n-Butoxy Ether Group: Ether linkages can be susceptible to hydrolytic or oxidative cleavage . Under harsh acidic conditions, the ether could be cleaved to yield the corresponding phenol, 4-hydroxy-2-methylphenyl)ethanol.

  • Aromatic Ring: The electron-rich benzene ring, while generally stable, can be subject to oxidation (e.g., hydroxylation) under potent oxidative stress, a process often mediated by enzymatic systems or strong chemical oxidants.[10][11]

These potential transformations are driven by the fundamental principles of thermodynamics, where the molecule will tend towards its lowest energy state (Gibbs free energy). The role of experimental analysis is to determine the conditions under which these pathways become kinetically accessible.

Degradation_Pathways Parent 1-(4-n-Butoxy-3-methylphenyl)ethanol Ketone Oxidation Product (Ketone) Parent->Ketone Oxidation (e.g., KMnO₄, H₂O₂) Styrene Dehydration Product (Styrene) Parent->Styrene Dehydration (Heat, Acid) Phenol Ether Cleavage Product (Phenol) Parent->Phenol Hydrolysis/Cleavage (Strong Acid)

Caption: Predicted degradation pathways for 1-(4-n-Butoxy-3-methylphenyl)ethanol.

Experimental Workflow for Stability Profiling

A comprehensive stability assessment integrates multiple analytical techniques. The overall workflow begins with fundamental thermal analysis to understand the material's intrinsic properties, followed by forced degradation studies to probe its chemical reactivity.

Experimental_Workflow cluster_0 Phase 1: Intrinsic Thermal Properties cluster_1 Phase 2: Chemical Reactivity cluster_2 Phase 3: Comprehensive Profile DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Solid-State Data Profile Comprehensive Stability Profile (Shelf-life, Storage, Handling) DSC->Profile Forced_Deg Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis) TGA->Forced_Deg TGA->Profile HPLC Stability-Indicating HPLC Method Development & Validation Forced_Deg->HPLC Identify & Quantify Degradants HPLC->Profile

Caption: Overall experimental workflow for thermodynamic stability assessment.

Differential Scanning Calorimetry (DSC)

Purpose: DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time.[12] For a crystalline solid like 1-(4-n-Butoxy-3-methylphenyl)ethanol, its primary applications are to determine the melting point (Tm), the enthalpy of fusion (ΔHf), and to screen for the presence of different crystalline forms (polymorphs). A sharp, well-defined melting endotherm is indicative of a high-purity, stable crystalline form.[13][14]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[15]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent volatilization before melting.

  • Reference: Prepare an empty, hermetically sealed Tzero pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the melting point (e.g., 250°C).

  • Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of melting, the peak temperature, and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

ParameterResult (Illustrative)Interpretation
Melting Onset (T_onset)115.4 °CStart of the melting process.
Melting Peak (T_peak)118.2 °CTemperature of maximum heat flow.
Enthalpy of Fusion (ΔH_f)28.5 kJ/molEnergy required to melt the crystal lattice.
Peak ShapeSharp, single peakSuggests high purity and a single polymorphic form.
Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] This technique is essential for determining the thermal stability and decomposition temperature of the compound.[6][18] It identifies the temperature at which the molecule begins to degrade, providing a critical upper limit for processing and storage.[2]

  • Calibration: Ensure the TGA balance is calibrated with standard weights and the temperature is verified using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent thermo-oxidative degradation.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C).

  • Data Analysis: Analyze the resulting mass vs. temperature curve. Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

ParameterResult (Illustrative)Interpretation
Onset of Decomposition (T_d, 5% loss)245 °CThe compound is thermally stable up to this temperature under an inert atmosphere.
Major Decomposition Step245 - 350 °CIndicates the primary thermal breakdown of the molecule.
Residual Mass @ 600°C< 1%Suggests complete decomposition with no significant inorganic residue.

Forced Degradation (Stress Testing)

Purpose: While thermal analysis reveals intrinsic stability, forced degradation studies are designed to accelerate chemical degradation to identify likely degradation products and pathways.[1][3] These studies are essential for developing and validating a "stability-indicating" analytical method, which can accurately measure the parent compound in the presence of its degradants.[5][19]

Experimental Protocols: Stress Conditions

A systematic approach involves subjecting solutions of the compound to various stress conditions. A target degradation of 5-20% is often ideal to ensure that primary degradants are formed without overly complex secondary reactions.[5]

  • Acid Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in a solution of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a dark control sample in parallel.

  • Thermal Degradation (Solution): Heat a solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water) at an elevated temperature (e.g., 80°C).

Data Analysis & Presentation

Following exposure, samples are analyzed by a stability-indicating HPLC-UV method, often coupled with mass spectrometry (LC-MS) for degradant identification.

Stress ConditionDuration% DegradationMajor Degradants (by RRT*)Putative Identity
0.1 M HCl, 80°C24 h15.2%1.15Dehydration Product (Styrene)
0.1 M NaOH, 80°C24 h< 2%-Stable to base hydrolysis
3% H₂O₂, RT8 h18.5%0.88Oxidation Product (Ketone)
ICH Q1B Light7 days< 1%-Photolytically stable
RRT = Relative Retention Time to the parent peak.

Complementary Computational Approaches

Modern computational chemistry offers powerful tools to complement experimental stability analysis.[20] Using methods like Density Functional Theory (DFT), one can:

  • Calculate Heats of Formation: Determine the relative thermodynamic stabilities of the parent molecule and its potential degradants.[21]

  • Model Reaction Pathways: Calculate the activation energies for proposed degradation reactions (e.g., dehydration, oxidation), providing theoretical support for experimentally observed pathways.

  • Predict Polymorph Stability: Computationally predict the crystal energy landscape to identify potentially more stable, unobserved polymorphs.[22][23][24]

These in silico methods can guide experimental design, help interpret complex results, and provide a deeper mechanistic understanding of the compound's stability.

Summary and Recommendations

The thermodynamic stability of 1-(4-n-Butoxy-3-methylphenyl)ethanol cannot be defined by a single parameter. A comprehensive assessment requires the integrated application of thermal analysis (DSC, TGA) and forced degradation studies.

  • Thermal Profile: Based on the illustrative data, the compound is a crystalline solid with a distinct melting point and is thermally stable up to approximately 245°C. This suggests it can be handled safely under standard laboratory and manufacturing conditions without risk of thermal decomposition.

  • Chemical Reactivity: The molecule shows susceptibility to degradation under acidic and oxidative conditions. The primary degradation pathways are likely dehydration and oxidation at the benzylic alcohol, respectively. It exhibits good stability against base hydrolysis and photolytic stress.

  • Handling & Storage Recommendations: Based on this profile, the compound should be stored in well-sealed containers, protected from strong oxidizing agents and highly acidic environments. Standard ambient temperature storage is appropriate given its high thermal decomposition threshold.

This guide provides a robust, scientifically-grounded template for the stability investigation of 1-(4-n-Butoxy-3-methylphenyl)ethanol. By following this multi-faceted approach, researchers can generate the critical data needed to confidently advance the molecule through the development pipeline.

References

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64. [Link: Provided by source[1]]

  • Luminati, M. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]

  • Jain, R., & Gupta, R. (2011). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link: Provided by source[3]]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Tielmann, M. (2014). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. DuEPublico, University of Duisburg-Essen. [Link]

  • Price, S. L. (2009). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 28(3), 401-437. [Link]

  • Monserrat, B., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7), e2116503119. [Link]

  • Raval, P. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link: Provided by source[16]]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Slideshare. [Link]

  • Reddit r/askscience. (2017). Can we predict chemical stability? Reddit. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. Analytical Chemistry, 41(2), 330-336. [Link: Provided by source[13]]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue Engineering. [Link]

  • TA Instruments. (n.d.). Determining volatile organic carbon by Differential scanning calorimetry. TA Instruments. [Link]

  • Reading, M., & Hourston, D. (1991). Temperature calibration of differential scanning calorimeters. Journal of Thermal Analysis, 37(9), 1959-1968. [Link: Provided by source[14]]

  • Appropedia. (2015). Differential scanning calorimetry protocol: MOST. Appropedia. [Link]

  • Verevkin, S. P., et al. (2019). Thermochemistry of Phenyl-Substituted Alkanols: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A, 123(17), 3813-3823. [Link: Provided by source[25]]

  • Heit, Y. N. (2018). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship, University of California. [Link]

  • LibreTexts Chemistry. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Jo, H., et al. (2018). Thermal decomposition of 2-phenylethanol: A computational study on mechanism. Chemical Physics Letters, 706, 560-566. [Link: Provided by source[9]]

  • Ullrich, R., et al. (2004). Benzene oxygenation and oxidation by the peroxygenase of Agrocybe aegerita. Applied and Environmental Microbiology, 70(8), 4575-4581. [Link]

  • NIST/TRC. (2012). 1-(4-methylphenyl)ethanol. Web Thermo Tables (WTT). [Link]

  • van den Brink, H. M. (1998). The biotransformation of benzene derivatives. WUR eDepot. [Link]

  • Wang, F., et al. (2015). Aerobic biodegradation of petroleum hydrocarbons in contaminated soils. Journal of Soils and Sediments, 15(7), 1537-1546. [Link: Provided by source[11]]

  • Ali, M. E., et al. (2014). Catalytic Oxidation of Alkyl Benzene. Journal of Chemical Engineering & Process Technology, 5(4). [Link: Provided by source[8]]

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Exploratory

Technical Guide: Physicochemical Characterization of 1-(4-n-Butoxy-3-methylphenyl)ethanol

An In-depth Guide to the Determination of Melting and Boiling Points for Pharmaceutical and Research Applications Abstract Introduction: The Critical Role of Phase Transition Data 1-(4-n-Butoxy-3-methylphenyl)ethanol (Mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Determination of Melting and Boiling Points for Pharmaceutical and Research Applications

Abstract

Introduction: The Critical Role of Phase Transition Data

1-(4-n-Butoxy-3-methylphenyl)ethanol (Molecular Formula: C₁₃H₂₀O₂, Molecular Weight: 208.30 g/mol ) is a compound of interest within research and development. The precise temperatures at which it transitions from solid to liquid (melting point) and from liquid to gas (boiling point) are not merely data points; they are intrinsic properties that dictate its behavior in various physical and biological systems.

In the context of drug development, these properties are paramount:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of a pure crystalline compound. Impurities typically cause a depression in the melting point and a broadening of the melting range.[1][4][5]

  • Formulation and Stability: Knowledge of the melting point is essential for developing stable dosage forms, particularly for processes involving thermal stress like melt-extrusion or spray drying.

  • Process Chemistry: The boiling point is critical for designing purification protocols such as distillation, for solvent selection, and for ensuring safety during synthesis and scale-up.

  • Regulatory Compliance: Regulatory bodies like the FDA and international organizations such as the OECD require accurate physicochemical data as part of a substance's characterization profile.[6][7][8]

Given the lack of published experimental data for 1-(4-n-Butoxy-3-methylphenyl)ethanol, this guide will focus on the principles and detailed methodologies for determining these properties with high fidelity.

Predicted vs. Experimental Data: The Imperative for Measurement

While computational models can predict physicochemical properties, these are estimations. For aromatic compounds, factors like molecular shape, symmetry, and the ability to pack into a crystal lattice significantly influence the melting point, often in ways that are difficult to predict with perfect accuracy.[9] Similarly, boiling points are governed by the strength of intermolecular forces (in this case, hydrogen bonding from the alcohol group and van der Waals forces from the aromatic ring and alkyl chains), which are also best confirmed experimentally.[9][10] Therefore, for definitive characterization, experimental determination is non-negotiable.

Table 1: Compound Identification

Property Value Source
IUPAC Name 1-(4-n-Butoxy-3-methylphenyl)ethanol -
CAS Number 1225918-63-7 ChemScene
Molecular Formula C₁₃H₂₀O₂ ChemScene
Molecular Weight 208.30 g/mol ChemScene
Melting Point Not available (Requires experimental determination) -

| Boiling Point | Not available (Requires experimental determination) | - |

Authoritative Methodologies for Melting Point Determination

The determination of a melting point is the measurement of the temperature range over which a substance transitions from a solid to a liquid. For a pure substance, this range is typically narrow (0.5-1.0°C). The internationally accepted methods are detailed in guidelines from the OECD (Guideline 102) and the United States Pharmacopeia (USP General Chapter <741>).[6][11][12]

Method 1: Capillary Method (USP Class I / OECD Guideline 102)

This is the most common and fundamental technique for melting point determination.[5][13]

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting range.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of 1-(4-n-Butoxy-3-methylphenyl)ethanol is completely dry. If necessary, dry over a suitable desiccant.

    • Gently pulverize the sample into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[14][15]

    • Tap the open end of a glass capillary tube (0.8-1.2 mm internal diameter) into the powder.

    • Compact the powder into the bottom of the tube by tapping or dropping it through a long glass tube. The final packed height should be 3-4 mm.

  • Apparatus:

    • Use a calibrated digital melting point apparatus with a heating block or oil bath. The apparatus should have a controlled heating ramp and a means of clear visual observation.

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Set an initial rapid heating rate (e.g., 5-10°C/min) to approach the expected melting point.

    • Approximately 10°C below the expected melting point, reduce the heating rate to a slow, controlled ramp of 1-2°C per minute.[1][16] A slow rate is critical for accuracy.[1]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts into a clear liquid.

  • Reporting:

    • Report the melting range as T₁ - T₂.

    • Perform the measurement in triplicate and report the average range.

Method 2: Differential Scanning Calorimetry (DSC) (OECD Guideline 102)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data.

Principle: DSC measures the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[17][18] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow.[19]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 1-(4-n-Butoxy-3-methylphenyl)ethanol into a clean aluminum DSC pan.[20]

    • Hermetically seal the pan using a sample press.

    • Prepare an identical empty pan to serve as the reference.

  • Apparatus:

    • Use a calibrated Differential Scanning Calorimeter. Calibration should be performed with certified reference standards (e.g., indium).[17]

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under an inert nitrogen atmosphere at a constant rate, typically 5-10°C/min.

    • Record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the thermogram.

  • Data Analysis and Reporting:

    • Analyze the resulting curve. The onset temperature (the intersection of the baseline with the tangent of the melting peak) is typically reported as the melting point.

    • The peak temperature of the endotherm should also be noted.

    • The instrument's software will perform these calculations automatically.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_reporting Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Load Sample & Reference Pans C->D To Instrument E Heat at Controlled Rate (e.g., 10°C/min) D->E F Record Heat Flow vs. Temperature E->F G Identify Endothermic Melting Peak F->G Generate Thermogram H Determine Onset & Peak Temperature G->H I Report Melting Point H->I

Caption: Workflow for Melting Point Determination using DSC.

Authoritative Methodologies for Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[21][22] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[22] The OECD Guideline 103 provides several standard methods.[21][23]

Method 1: Ebulliometer Method (OECD Guideline 103)

This method is designed for highly accurate boiling point measurements.

Principle: An ebulliometer is an instrument that heats a liquid to create a stable equilibrium between the liquid and vapor phases.[24] A high-precision thermometer measures the temperature of this equilibrium, which corresponds to the boiling point at the ambient pressure.

Experimental Protocol:

  • Apparatus:

    • Use a glass ebulliometer (e.g., a Świętosławski ebulliometer) equipped with a heating mantle, a condenser, and a port for a calibrated digital thermometer or platinum resistance thermometer.[24]

  • Procedure:

    • Introduce the sample of 1-(4-n-Butoxy-3-methylphenyl)ethanol into the boiling flask of the ebulliometer along with boiling chips or a magnetic stirrer.

    • Start the condenser's cooling water flow.

    • Begin heating the sample gently. The apparatus is designed to continuously spray the boiling liquid over the thermometer bulb, ensuring a true equilibrium measurement.

    • Allow the system to stabilize, indicated by a constant temperature reading for several minutes.

  • Reporting:

    • Record the stable temperature as the boiling point.

    • Simultaneously, record the ambient barometric pressure using a calibrated barometer.

    • If required, the boiling point can be corrected to standard pressure (101.325 kPa) using the Clausius-Clapeyron equation or established nomographs.

Method 2: Micro-Boiling Point (Thiele Tube) Method

This is a convenient method when only a small amount of sample is available.[25]

Principle: A small sample is heated in a tube containing an inverted capillary. Air trapped in the capillary expands upon heating and escapes. When the apparatus is cooled, the point at which the contracting vapor pressure inside the capillary equals the atmospheric pressure, causing the liquid to be drawn back into the capillary, is the boiling point.[25]

Experimental Protocol:

  • Sample Preparation:

    • Add 0.5-1 mL of 1-(4-n-Butoxy-3-methylphenyl)ethanol to a small-diameter test tube (fusion tube).

    • Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.

  • Apparatus:

    • Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

    • Suspend the assembly in a Thiele tube containing a high-boiling mineral or silicone oil.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[25]

    • As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary.

    • Continue heating until a rapid, continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[25]

  • Reporting:

    • Record the temperature and the ambient barometric pressure.

Boiling_Point_Workflow cluster_prep Sample & Apparatus Setup cluster_analysis Measurement Cycle cluster_reporting Finalization A Add Sample to Fusion Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer & Place in Thiele Tube B->C D Gently Heat Apparatus C->D E Observe Rapid Stream of Bubbles D->E F Remove Heat & Allow to Cool E->F G Record Temperature when Liquid Enters Capillary F->G H Record Ambient Barometric Pressure G->H I Report Boiling Point & Pressure H->I

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion and Best Practices

The determination of the melting and boiling points of 1-(4-n-Butoxy-3-methylphenyl)ethanol requires meticulous adherence to established, authoritative protocols. For the highest accuracy and regulatory acceptance, Differential Scanning Calorimetry (DSC) is recommended for the melting point, while the ebulliometer method is preferred for the boiling point. The capillary and micro-boiling point methods serve as reliable alternatives, particularly in resource- or sample-limited settings.

Key considerations for data integrity include:

  • Instrument Calibration: All thermometers and thermal analysis equipment must be regularly calibrated against certified standards.[1][4]

  • Sample Purity: The measured values are only valid for the purity level of the sample tested. Any impurities can significantly alter the results.[1][13][21]

  • Heating Rate: A slow and controlled heating rate in the vicinity of the phase transition is the most critical parameter for an accurate measurement.[1][14]

  • Pressure Recording: For boiling point determination, the ambient pressure must always be recorded.

By following the methodologies outlined in this guide, researchers can confidently generate the precise, reliable physicochemical data necessary to advance their scientific and developmental objectives.

References

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Foundational

The Role of 1-(4-n-Butoxy-3-methylphenyl)ethanol as a Pharmaceutical Intermediate: An In-Depth Technical Guide

Executive Summary In modern medicinal chemistry, the strategic selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream Active Pharmaceutical Ingredients (APIs). 1-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream Active Pharmaceutical Ingredients (APIs). 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7) is a highly specialized, multi-functional synthon[1]. Featuring a unique combination of an extended lipophilic n-butoxy tail, an ortho-methyl steric director, and a reactive secondary alcohol, this intermediate is heavily utilized in the synthesis of Matrix Metalloproteinase (MMP) inhibitors, antiprotozoal agents, and Gram-positive antibacterials[2][3][4].

This technical whitepaper provides a comprehensive analysis of its structural rationale, standardized synthesis protocols, and downstream therapeutic applications.

Structural Rationale and Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler functional groups. The structural motifs of 1-(4-n-Butoxy-3-methylphenyl)ethanol provide three distinct advantages in drug design:

  • The n-Butoxy Motif (Lipophilic Anchor): The 4-carbon ether chain provides critical Van der Waals interactions. In the design of Matrix Metalloproteinase (MMP) inhibitors, this extended lipophilic chain perfectly occupies the deep S1' pocket of the enzyme. This specific interaction confers subtype selectivity, sparing MMP-1 to prevent the severe musculoskeletal toxicity (joint stiffening) associated with early broad-spectrum inhibitors[2].

  • The ortho-Methyl Group (Conformational Lock): Positioned adjacent to the ether linkage, the methyl group sterically hinders the free rotation of the oxygen atom. This forces the n-butoxy chain into a rigid, bio-active vector, significantly reducing the entropic penalty upon target binding.

  • The Secondary Alcohol (Synthetic Handle): The 1-ethanol group serves as a versatile chiral center generator. It can undergo SN2 displacement (inverting stereochemistry) to form chiral amines or ethers, which are essential linkages in the synthesis of advanced antiprotozoal agents[3].

Standardized Synthesis Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the synthesis of 1-(4-n-Butoxy-3-methylphenyl)ethanol must follow a self-validating workflow. The protocol below includes built-in analytical checkpoints to confirm success at each stage.

Workflow 1: Williamson Ether Synthesis (O-Alkylation)
  • Objective: Synthesize the ketone precursor, 1-(4-n-butoxy-3-methylphenyl)ethanone[5].

  • Reagents: 4-hydroxy-3-methylacetophenone (1.0 eq), 1-bromobutane (1.2 eq), anhydrous K2​CO3​ (1.5 eq), Dimethylformamide (DMF).

  • Causality of Experimental Choices: Potassium carbonate ( K2​CO3​ ) is specifically chosen over stronger bases (e.g., NaH) to selectively deprotonate the phenol without enolizing the acetophenone, thereby preventing unwanted aldol condensation side-reactions. DMF is utilized as a polar aprotic solvent to strip the solvation shell from the potassium ion, leaving a highly nucleophilic phenoxide to accelerate the SN2 displacement.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The reaction is validated as complete only when the highly polar phenolic starting material is entirely consumed, yielding a single, higher-Rf spot.

Workflow 2: Chemoselective Carbonyl Reduction
  • Objective: Convert the ketone intermediate into the target secondary alcohol[1].

  • Reagents: 1-(4-n-butoxy-3-methylphenyl)ethanone (1.0 eq), NaBH4​ (0.5 eq), Methanol, 0°C to Room Temperature.

  • Causality of Experimental Choices: Sodium borohydride ( NaBH4​ ) in methanol provides a mild, chemoselective hydride transfer to the ketone. The temperature is strictly maintained at 0°C during addition to control the exothermic evolution of hydrogen gas and prevent any potential ether cleavage.

  • Self-Validation Checkpoint: Fourier Transform Infrared (FTIR) spectroscopy must be performed on the isolated product. Success is validated by the complete disappearance of the sharp carbonyl stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

Quantitative Data Summary

The physicochemical properties of the intermediate dictate its handling, storage, and reactivity profile.

PropertyValueClinical / Synthetic Relevance
CAS Number 1225918-63-7Unique identifier for regulatory tracking and GMP compliance[1].
Molecular Formula C13​H20​O2​ Defines the mass balance for exact stoichiometric calculations[1].
Molecular Weight 208.30 g/mol Optimal low-MW fragment, leaving ample "molecular weight budget" for lead optimization[1].
LogP (Predicted) ~3.38 (Ketone precursor)High lipophilicity, ideal for deep hydrophobic pocket targeting[5].
TPSA 29.46 ŲExcellent membrane permeability profile for intracellular targets[1].
Storage Condition Sealed in dry, 2-8°CPrevents auto-oxidation of the secondary alcohol back to the ketone[1].

Downstream Pharmaceutical Applications

A. Matrix Metalloproteinase (MMP) Inhibitors

The intermediate is heavily utilized in synthesizing sulfamato hydroxamic acid compounds. These APIs are designed to treat pathological matrix degradation diseases (such as emphysema and osteoarthritis). The 4-butoxy-3-methylphenyl moiety is grafted onto a piperazinyl sulfonyl backbone. The hydroxamic acid chelates the catalytic zinc ion, while the butoxy-methylphenyl tail selectively anchors into the S1' pocket of specific MMPs[2].

B. Antiprotozoal Agents

According to established patent literature, this intermediate is a direct precursor for 2-arylazole derivatives (e.g.,[2-(4-Butoxy-3-methylphenyl)-oxazol-4-ylmethyl]-(1-methylhexyl)-amine). The lipophilic tail significantly enhances the drug's ability to partition into and disrupt the protozoan cell membrane, leading to rapid pathogen eradication[3].

C. Antibacterial Agents (Gram-Positive Targeting)

The intermediate is also employed in the synthesis of ring-fused thiazolino 2-pyridones. These compounds exhibit potent efficacy against Gram-positive bacteria (such as Staphylococcus saprophyticus). The 4-butoxy-3-methylphenyl group increases the overall lipophilicity of the API, facilitating its transport across the thick, rigid peptidoglycan layer characteristic of Gram-positive cell walls[4].

Mechanistic Pathways and Workflows

SynthesisWorkflow SM 4-Hydroxy-3-methylacetophenone (Starting Material) Alkylation O-Alkylation (1-Bromobutane, K2CO3, DMF) SM->Alkylation Ketone 1-(4-n-Butoxy-3-methylphenyl)ethanone (Intermediate 1) Alkylation->Ketone Reduction Ketone Reduction (NaBH4, MeOH, 0°C) Ketone->Reduction Target 1-(4-n-Butoxy-3-methylphenyl)ethanol (Target Intermediate) Reduction->Target API1 Antiprotozoal Agents (2-Arylazole Derivatives) Target->API1 SN2 Displacement / Amination API2 Antibacterial Agents (Thiazolino 2-pyridones) Target->API2 Etherification / Coupling API3 MMP Inhibitors (Sulfamato Hydroxamates) Target->API3 Sulfonylation / Hydroxamate Formation

Figure 1: Chemical Synthesis Workflow and Downstream API Divergence.

MMPMechanism Drug MMP Inhibitor API (Derived from Intermediate) ZNB Zinc Binding Group (Hydroxamic Acid) Drug->ZNB Contains Butoxy 4-n-Butoxy-3-methylphenyl Motif (Provides Selectivity) Drug->Butoxy Contains Zinc Catalytic Zinc Ion (Zn2+) (MMP Active Site) ZNB->Zinc Chelates S1Pocket Lipophilic S1' Pocket (Enzyme Active Site) Inhibition Enzyme Inhibition (Blocks Pathological Matrix Degradation) S1Pocket->Inhibition Confers Subtype Selectivity Zinc->Inhibition Inactivates Butoxy->S1Pocket Van der Waals Interactions

Figure 2: Mechanistic Pathway of MMP Inhibition via the 4-n-Butoxy-3-methylphenyl Motif.

References

  • United States Patent Application No. 60/119,181: Sulfamato hydroxamic acid compounds, Google Patents.
  • GB2465890A - 2-Arylazole derivatives as antiprotozoal agents, Google Patents.
  • WO2018229141A1 - Ring-fused thiazolino 2-pyridones and their use against gram-positive bacteria, Google Patents.

Sources

Exploratory

Conformational Analysis of 1-(4-n-Butoxy-3-methylphenyl)ethanol: A Comprehensive Technical Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper / Application Guide Introduction & Structural Dynamics The molecule 1-(4-n-butoxy-3-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper / Application Guide

Introduction & Structural Dynamics

The molecule 1-(4-n-butoxy-3-methylphenyl)ethanol (CAS No. 1225918-63-7) represents a highly flexible, multi-domain system commonly encountered in fine chemical synthesis and pharmaceutical intermediate profiling (1)[1]. As a Senior Application Scientist, approaching the conformational analysis of such a molecule requires deconstructing it into its three primary dynamic domains:

  • The 1-Hydroxyethyl Pharmacophore: This chiral center possesses rotational freedom around the Caryl​−Cα​ bond. Its preferred geometry is dictated by hyperconjugative stabilization and weak intramolecular O−H⋯π interactions, a phenomenon well-documented in the theoretical analysis of structurally related phenylethanol derivatives (2)[2].

  • The n-Butoxy Tail: An aliphatic chain capable of adopting multiple anti and gauche states, heavily influenced by solvent polarity and dispersion forces.

  • The Ortho-Steric Clash: The spatial proximity of the 3-methyl group and the 4-n-butoxy group creates severe steric hindrance. This forces the ether oxygen to adopt a conformation where the alkyl chain is directed away from the methyl group (towards the unsubstituted C5 position) to minimize repulsive van der Waals interactions.

Understanding the interplay of these forces is critical. We must employ a self-validating workflow that pairs high-level Density Functional Theory (DFT) with empirical Nuclear Overhauser Effect Spectroscopy (NOESY) to accurately map the conformational landscape (3)[3].

Visualizing the Analytical Workflow

To ensure scientific integrity, the analytical pipeline must be constructed as a closed-loop system where theoretical predictions are empirically verified.

Workflow A Stochastic Conformational Search (Monte Carlo, MMFF94) B DFT Geometry Optimization (M06-2X/6-311++G(d,p)) A->B C Frequency Calculation (Self-Validation: No Imaginary Freqs) B->C F Data Integration (Theoretical vs. Empirical Distances) C->F D 2D NOESY NMR Acquisition (Mixing Time Optimization) E Distance Calibration (Self-Validation: Ortho-Proton Ref) D->E E->F G Final Conformer Ensemble F->G

Fig 1. Self-validating computational and empirical workflow for conformational analysis.

Interactions Core Conformational Drivers N1 n-Butoxy Flexibility Core->N1 Alkyl chain dynamics N2 1-Hydroxyethyl Rotation Core->N2 Hyperconjugation N3 Steric Clash (C3-Me / C4-OBu) Core->N3 Ortho-restriction N1->N3 Repulsion

Fig 2. Intramolecular forces dictating the conformational landscape of the target molecule.

Quantitative Conformational Landscape

By synthesizing the computational and empirical data, we can summarize the quantitative parameters of the molecular ensemble. The data below illustrates the thermodynamic stability of the predicted conformers and the precise interatomic distances used to validate them.

Table 1: Calculated Relative Energies of the Top Conformers

Note: Energies derived from DFT at the M06-2X/6-311++G(d,p) level. Populations calculated via Boltzmann distribution at 298.15 K.

Conformer IDn-Butoxy Chain State1-Hydroxyethyl StateRelative Energy (kcal/mol)Boltzmann Population (298K)
Conf-A (Global Min) Extended (Anti)Gauche ( O−H⋯π )0.0065.2%
Conf-B Folded (Gauche)Gauche ( O−H⋯π )0.8515.6%
Conf-C Extended (Anti)Anti1.1010.2%
Conf-D Folded (Gauche)Anti1.458.1%
Conf-E Steric Clash (Syn-Methyl)Gauche> 3.50< 1.0%
Table 2: 2D NOESY Interatomic Distance Calibration

Note: Experimental distances derived from Initial Rate Approximation of NOE build-up curves.

Proton Pair InteractionStructural SignificanceNOESY Distance (Å)DFT Distance (Å) Δ (Å)
H(Ar−C5)↔H(Ar−C6) Internal Calibration Ref 2.48 (Fixed)2.490.01
H(Butoxy−C1′)↔H(Ar−C5) Ether Linkage Orientation2.652.700.05
H(Butoxy−C1′)↔H(Methyl−C3) Ortho-Steric Restriction> 5.00 (No NOE)5.250.25
H(Chiral−C1)↔H(Ar−C2/C6) Benzylic Rotation State2.852.900.05

Self-Validating Experimental Protocols

To achieve the results summarized above, the following rigorous, step-by-step methodologies must be executed. Each protocol is designed with internal causality and self-validation mechanisms.

Protocol 1: Ab Initio Conformational Search & DFT Optimization

Causality: A stochastic search maps the broad Potential Energy Surface (PES), but molecular mechanics force fields cannot accurately model the complex hyperconjugation of the benzylic alcohol. Therefore, DFT optimization is required. We specifically select the M06-2X functional because traditional functionals (like B3LYP) notoriously underestimate the medium-range dispersion forces critical for accurately modeling the folding of the aliphatic n-butoxy chain (4)[4].

  • Step 1: Stochastic Search. Generate an initial pool of conformers using a Monte Carlo Multiple Minimum (MCMM) algorithm paired with the MMFF94s force field. Retain all structures within a 5.0 kcal/mol energy window.

  • Step 2: DFT Geometry Optimization. Submit the filtered conformers to DFT optimization using the M06-2X functional and the 6-311++G(d,p) basis set. The diffuse functions (++) are strictly necessary to accurately model the electron density of the ether and hydroxyl oxygen lone pairs.

  • Step 3: Self-Validation (Frequency Analysis). Perform a vibrational frequency calculation on all optimized geometries at the exact same level of theory. Validation Check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a true local minimum.

Protocol 2: 2D NOESY NMR Acquisition and Distance Calibration

Causality: While DFT provides theoretical geometries, solution-state validation requires measuring through-space proton-proton distances. 2D NOESY is the gold standard for this, as the cross-peak volume is inversely proportional to the sixth power of the interatomic distance ( r−6 ) (5)[5].

  • Step 1: Sample Preparation & Degassing. Dissolve 15 mg of 1-(4-n-butoxy-3-methylphenyl)ethanol in 0.6 mL of CDCl3​ . Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates spin-lattice relaxation ( T1​ ), which severely truncates the NOE build-up and ruins quantitative distance measurements.

  • Step 2: Mixing Time ( τm​ ) Optimization. Acquire 2D NOESY spectra at three distinct mixing times: 200 ms, 400 ms, and 600 ms. Causality: Utilizing multiple mixing times allows you to plot the NOE build-up curve and extract the Initial Rate. Relying on a single long mixing time risks spin-diffusion artifacts (where magnetization bounces through an intermediate proton, giving a false distance).

  • Step 3: Self-Validation (Distance Calibration). Integrate the cross-peaks. To convert volumes to Angstroms, you must use an internal ruler. Validation Check: Identify the cross-peak for the adjacent ortho-aromatic protons ( H5 and H6 ). Assign this a fixed reference distance of 2.48A˚ . Calculate all other unknown distances using the Initial Rate Approximation formula: rij​=rref​(Vref​/Vij​)1/6 . Compare these empirical distances against the DFT-derived distances to confirm the dominant conformer (Table 2).

References

  • ChemScene. "1225918-63-7 | 1-(4-Butoxy-3-methylphenyl)ethanol".
  • Benchchem. "The Intricate Dance of Conformations: A Technical Guide to the Theoretical Analysis of Benzylamino Alcohols".
  • Frontiers in Chemistry. "Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters".
  • ResearchGate / Russian Journal of Physical Chemistry B. "Conformational Analysis of Flufenamic Acid in SC-CO2 by 2D NOESY".
  • PMC / NIH. "A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan and its 9-N-acetyl mimic".

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-n-Butoxy-3-methylphenyl)ethanol from 4-n-butoxy-3-methylacetophenone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Process Focus: Chemoselective Carbonyl Reduction Strategic Rationale & Transformation Overview The reduction of aryl ketones to t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Process Focus: Chemoselective Carbonyl Reduction

Strategic Rationale & Transformation Overview

The reduction of aryl ketones to their corresponding secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the conversion of 4-n-butoxy-3-methylacetophenone[1] to 1-(4-n-Butoxy-3-methylphenyl)ethanol[2] requires a chemoselective approach that efficiently reduces the electrophilic carbonyl carbon without cleaving the potentially sensitive n-butoxy ether linkage.

To achieve this, Sodium Borohydride ( NaBH4​ ) in a protic solvent (methanol) is the reagent system of choice. Unlike Lithium Aluminum Hydride ( LiAlH4​ ), which is highly reactive and poses significant safety hazards at scale, NaBH4​ provides a mild, highly controlled, and scalable reduction profile[3].

Mechanistic Causality & Reagent Selection

The success of this protocol relies heavily on the kinetic role of the hydroxylic solvent[4]. Methanol does not merely act as a passive medium; it actively participates in the transition state.

  • Hydride Transfer: The nucleophilic hydride ( H− ) from NaBH4​ attacks the electrophilic carbonyl carbon of the acetophenone derivative.

  • Solvent Participation: Methanol stabilizes the developing negative charge on the oxygen atom through hydrogen bonding, forming a tetraalkoxyborate intermediate.

  • Protonation: The protic solvent provides the necessary proton to yield the final secondary alcohol during the reaction and subsequent aqueous quench.

Mechanism K 4-n-Butoxy-3-methylacetophenone (Electrophilic Carbonyl) TS Hydride Transfer (Transition State) K->TS Nucleophilic Attack N Sodium Borohydride (Nucleophilic Hydride) N->TS Nucleophilic Attack INT Tetraalkoxyborate Intermediate TS->INT Boron Coordination W Protonation (Methanol Quench) INT->W Solvent Exchange P 1-(4-n-Butoxy-3-methylphenyl)ethanol (Secondary Alcohol) W->P Hydrolysis

Mechanistic pathway of NaBH4 reduction highlighting the transition state and solvent role.

Quantitative Data & Reagent Specifications

The following stoichiometric parameters are optimized for a standard 10 mmol scale synthesis, ensuring complete conversion while minimizing the generation of boron-containing byproducts.

Table 1: Stoichiometric Parameters for 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
4-n-Butoxy-3-methylacetophenone206.281.02.06 gElectrophilic Substrate
Sodium Borohydride ( NaBH4​ )37.831.20.45 gHydride Donor
Methanol (MeOH)32.04Solvent20 mLSolvent / Kinetic Promoter
Sat. NH4​Cl (aq)N/AQuench10 mLMild Acidic Quenching Agent
Ethyl Acetate (EtOAc)88.11Extraction3 x 20 mLOrganic Extraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure procedural integrity at every phase[5].

Phase 1: Reaction Setup & Reagent Addition
  • Dissolution: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-n-butoxy-3-methylacetophenone (2.06 g, 10.0 mmol). Add 20 mL of anhydrous methanol to fully dissolve the substrate.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality Note: NaBH4​ reacts exothermically with protic solvents to release hydrogen gas. Cooling the reaction to 0 °C suppresses this parasitic solvent reduction, ensuring the hydride is efficiently transferred to the ketone.

  • Portion-wise Addition: Add NaBH4​ (0.45 g, 12.0 mmol) in 4 to 5 small portions over a period of 15 minutes.

    • Causality Note: Portion-wise addition prevents thermal runaway and controls the rate of hydrogen gas evolution, maintaining a safe reaction environment.

Phase 2: Reaction Progression & In-Process Control
  • Stirring: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 1.5 to 2 hours.

  • IPC (TLC Monitoring): Pull a 50 µL aliquot, dilute in 0.5 mL EtOAc, and spot on a silica gel TLC plate alongside the starting material. Elute using Hexanes:EtOAc (4:1 v/v). Visualize under UV light (254 nm). The reaction is deemed complete when the higher- Rf​ ketone spot is entirely replaced by the lower- Rf​ alcohol spot.

Phase 3: Quench, Extraction, and Isolation
  • Quenching: Re-cool the flask to 0 °C. Slowly add 10 mL of saturated aqueous NH4​Cl dropwise to destroy unreacted NaBH4​ and hydrolyze the borate complexes.

    • Causality Note: NH4​Cl is chosen over strong acids (like HCl) to prevent any potential acid-catalyzed dehydration of the newly formed secondary alcohol or cleavage of the n-butoxy ether.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol, leaving a predominantly aqueous suspension.

  • Extraction: Transfer the residue to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 1-(4-n-Butoxy-3-methylphenyl)ethanol as a viscous oil or white solid.

Workflow S1 Dissolve Ketone in MeOH S2 Cool to 0 °C S1->S2 S3 Add NaBH4 (Portion-wise) S2->S3 S4 Stir at RT (1-2 hours) S3->S4 S5 Quench (H2O / NH4Cl) S4->S5 S6 Extraction (EtOAc) S5->S6 S7 Purification S6->S7

Experimental workflow for the synthesis and isolation of the secondary alcohol.

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness of the synthesized product, the protocol mandates cross-referencing the physical and spectroscopic properties against the following expected markers.

Table 2: Self-Validating Analytical Markers

Analytical MethodKetone (Starting Material)Secondary Alcohol (Product)Causality / Rationale
TLC (Hexanes:EtOAc 4:1) Rf​≈0.6 Rf​≈0.3 Increased polarity from the newly formed hydroxyl (-OH) group strongly interacts with the silica stationary phase, retarding migration.
IR Spectroscopy Sharp peak at ~1680 cm⁻¹ (C=O)Broad peak at ~3300 cm⁻¹ (O-H)Confirms the complete reduction of the carbonyl functional group to a secondary alcohol.
¹H NMR ( CDCl3​ ) Singlet at ~2.5 ppm (Acetyl CH3​ )Doublet at ~1.4 ppm ( CH3​ ), Quartet at ~4.8 ppm (CH-OH)Hydride attack converts the isolated acetyl methyl group into a doublet coupled to the newly formed methine proton.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley. Available at: [3]

  • Wigfield, D. C., et al. "The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity". The Journal of Organic Chemistry. Available at:[Link][4]

Sources

Application

Application Note: Optimized Grignard Synthesis of 1-(4-n-Butoxy-3-methylphenyl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Retrosynthetic Strategy The synthesis of 1-(4-n-Butoxy-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Retrosynthetic Strategy

The synthesis of 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7) [1] requires a highly controlled, two-step sequence starting from commercially available 4-hydroxy-3-methylbenzaldehyde. This compound is a critical secondary alcohol intermediate often utilized in the development of structurally complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I strongly recommend Route A (alkylation of the phenol followed by Grignard addition of methylmagnesium bromide) over Route B (formation of an aryl Grignard followed by quenching with acetaldehyde).

  • The Causality: Acetaldehyde is highly volatile (b.p. 20 °C) and highly susceptible to aldol self-condensation under basic Grignard conditions, which drastically reduces yields and complicates purification. Conversely, methylmagnesium bromide (MeMgBr) is a stable, commercially available reagent that reacts cleanly and quantitatively with electron-rich benzaldehydes [2].

Reaction Pathway & Workflow

The following diagram illustrates the optimized two-step synthetic workflow, highlighting the transition from the phenolic starting material to the final benzylic alcohol.

G SM 4-Hydroxy-3-methylbenzaldehyde (Phenol Precursor) INT 4-n-Butoxy-3-methylbenzaldehyde (Aryl Aldehyde) SM->INT 1-Bromobutane, K2CO3 DMF, 80°C, 4h [Williamson Etherification] PROD 1-(4-n-Butoxy-3-methylphenyl)ethanol (Target Alcohol) INT->PROD 1. MeMgBr, THF, 0°C to RT 2. Sat. NH4Cl (aq) Quench [Grignard Addition]

Reaction pathway for the two-step synthesis of 1-(4-n-Butoxy-3-methylphenyl)ethanol.

Experimental Protocols & Mechanistic Insights

Step 1: Williamson Ether Synthesis of 4-n-Butoxy-3-methylbenzaldehyde

This step utilizes a classic bimolecular nucleophilic substitution (SN2) to install the n-butoxy ether linkage [3].

Materials:

  • 4-Hydroxy-3-methylbenzaldehyde: 1.0 eq (10.0 g, 73.4 mmol)

  • 1-Bromobutane: 1.2 eq (12.0 g, 88.1 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous): 1.5 eq (15.2 g, 110.1 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous): 100 mL

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-hydroxy-3-methylbenzaldehyde and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ to the solution.

    • Mechanistic Insight: K₂CO₃ is a mild base (pKa ~10.3) that quantitatively deprotonates the phenol to form the phenoxide ion. We strictly avoid stronger bases like NaOH, which can trigger unwanted Cannizzaro reactions or aldol self-condensation of the aldehyde moiety [4].

  • Alkylation: Add 1-bromobutane dropwise over 15 minutes. Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Mechanistic Insight: DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN2 attack on the primary alkyl halide.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.2) should completely disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Workup: Cool to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove any trace unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate aldehyde as a pale yellow oil.

Step 2: Grignard Addition to form 1-(4-n-Butoxy-3-methylphenyl)ethanol

This step involves the nucleophilic addition of a methyl carbanion equivalent to the electrophilic carbonyl carbon [5].

Materials:

  • 4-n-Butoxy-3-methylbenzaldehyde: 1.0 eq (12.0 g, 62.4 mmol)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in THF): 1.2 eq (25.0 mL, 74.9 mmol)

  • Tetrahydrofuran (THF, anhydrous): 120 mL

  • Saturated aqueous Ammonium Chloride (NH₄Cl): 100 mL

Step-by-Step Procedure:

  • System Validation: Prior to the reaction, verify that the water content of the anhydrous THF is <50 ppm using Karl Fischer titration. Moisture will prematurely protonate the Grignard reagent, destroying it and forming methane gas.

  • Preparation: Dissolve the intermediate aldehyde in anhydrous THF in a flame-dried flask under an argon atmosphere. Cool the mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Add the 3.0 M MeMgBr solution dropwise via syringe pump over 30 minutes.

    • Mechanistic Insight: The ethereal solvent (THF) is critical. The oxygen lone pairs coordinate to the electron-deficient magnesium atom, stabilizing the organometallic complex. The reaction is initiated at 0 °C to safely dissipate the high heat of formation associated with nucleophilic addition to the carbonyl [6].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise to quench the reaction.

    • Mechanistic Insight: NH₄Cl acts as a mild proton source (pH ~5.5) to convert the magnesium alkoxide intermediate into the final secondary alcohol. Crucial: Do not use strong mineral acids (e.g., HCl or H₂SO₄) for the quench. Strong acids will rapidly dehydrate the newly formed benzylic alcohol, yielding an unwanted styrene derivative.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to afford the target compound as a colorless oil.

Quantitative Data & Optimization

The table below summarizes the optimization data for the Grignard addition step (Step 2), demonstrating the causality behind our final protocol parameters.

Solvent SystemTemperature ProfileMeMgBr EquivalentsConversion (%)Impurity Profile / Notes
Diethyl Ether0 °C to RT1.1 eq85%Significant unreacted aldehyde remains.
THF (Anhydrous) 0 °C to RT 1.2 eq >98% Clean profile; optimal conditions.
THF (Anhydrous)RT (No cooling)1.2 eq89%Trace pinacol coupling and reduction products observed due to thermal spikes.
THF (Anhydrous)0 °C to RT2.0 eq>98%Wasteful excess; difficult workup due to massive magnesium salt precipitation.

References

  • Chemistry Connected - Grignard Addition: Reaction of ethyl magnesium bromide with benzaldehyde. Source: Chemistry Connected Labs. URL: [Link]

  • Master Organic Chemistry - The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL:[Link]

  • AskFilo - Reaction mechanism starting from a benzaldehyde derivative reacting with CH3MgBr. Source: AskFilo. URL: [Link]

  • ResearchGate - Mechanism of the Grignard Addition Reaction. Homolytic and concerted mechanisms. Source: ResearchGate. URL:[Link]

Method

Procedure for etherification of 1-(4-n-Butoxy-3-methylphenyl)ethanol

Application Note: Optimized Procedure for the Etherification of 1-(4-n-Butoxy-3-methylphenyl)ethanol Introduction & Mechanistic Rationale The etherification of secondary benzylic alcohols, such as 1-(4-n-butoxy-3-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Procedure for the Etherification of 1-(4-n-Butoxy-3-methylphenyl)ethanol

Introduction & Mechanistic Rationale

The etherification of secondary benzylic alcohols, such as 1-(4-n-butoxy-3-methylphenyl)ethanol, is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. However, this specific substrate presents unique mechanistic challenges. The presence of a strong electron-donating para-n-butoxy group and a meta-methyl group significantly increases the electron density of the aromatic ring. Under acidic conditions, this leads to the formation of a highly stabilized benzylic carbocation, which rapidly undergoes E1 elimination to form a styrene derivative or participates in unwanted Friedel-Crafts polymerization[1].

Consequently, the classic Williamson ether synthesis—utilizing a strong base (e.g., NaH) and an alkyl halide (e.g., methyl iodide or benzyl bromide) in a polar aprotic solvent—is the strictly preferred methodology[2]. By proceeding through an alkoxide intermediate via an S_N2 mechanism, this protocol entirely circumvents carbocation-mediated side reactions[2]. Furthermore, using polar aprotic solvents like THF or DMF ensures high regioselectivity for O-alkylation over competing C-alkylation[3].

MechanisticPathways SM 1-(4-n-Butoxy-3-methylphenyl)ethanol Path1 Acid-Catalyzed Pathway (H+, Heat) SM->Path1 Path2 Base-Mediated Pathway (NaH, Alkyl Halide) SM->Path2 Inter1 Stable Benzylic Carbocation Path1->Inter1 -H2O Inter2 Sodium Benzyloxide Path2->Inter2 -H2 Prod1 E1 Elimination / Polymerization (Undesired) Inter1->Prod1 Electron-rich ring promotes side reactions Prod2 Target Benzylic Ether (Desired) Inter2->Prod2 SN2 Alkylation

Mechanistic pathways highlighting the necessity of base-mediated etherification.

Optimization of Reaction Conditions

To maximize the yield of the target ether and suppress side reactions, various conditions were evaluated. The quantitative data below summarizes the causality behind the selected protocol parameters.

BaseSolventTemperatureCatalyst / AdditiveYield (%)Primary Observation / Byproduct
NaH (60% dispersion) THF (Anhydrous) 0 °C to RT None >92% Optimal O-alkylation; clean conversion.
NaH (60% dispersion)DMFRTNone85%Good yield, but trace C-alkylation observed due to higher solvent polarity[3].
K₂CO₃AcetonitrileRefluxNone45%Incomplete conversion; K₂CO₃ is insufficiently basic for secondary aliphatic/benzylic alcohols[3].
None (Acid-catalyzed)MethanolRefluxPTSA (cat.)<10%Massive E1 elimination to 1-butoxy-2-methyl-4-vinylbenzene due to carbocation stability[1].

Experimental Workflow

EtherificationWorkflow A 1-(4-n-Butoxy-3-methylphenyl)ethanol + Anhydrous THF B Deprotonation (NaH, 0 °C, 30 min) A->B Inert Atm (N2/Ar) C O-Alkylation (Alkyl Halide, RT, 4-8 h) B->C Alkoxide Intermediate D Quench & Extraction (Ice-Water / EtOAc) C->D TLC Confirmation E Purification (Silica Gel Chromatography) D->E Organic Phase

Workflow for the base-mediated Williamson etherification of secondary benzylic alcohols.

Detailed Protocol: Synthesis of 1-n-Butoxy-4-(1-methoxyethyl)-2-methylbenzene

The following procedure describes the O-methylation of 1-(4-n-butoxy-3-methylphenyl)ethanol. The protocol can be adapted for other alkyl halides (e.g., ethyl iodide, benzyl bromide) by adjusting the electrophile equivalents.

Materials & Reagents:

  • 1-(4-n-Butoxy-3-methylphenyl)ethanol (1.0 eq, limiting reagent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Methyl iodide (MeI) or alternative primary alkyl halide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (approx. 0.2 M relative to substrate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Preparation and Inertion:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen (N₂) or Argon (Ar) for 10 minutes.

    • Causality: NaH is highly moisture-sensitive; anhydrous conditions prevent premature quenching of the base and formation of sodium hydroxide, which could lead to alcohol oxidation or competing hydrolysis of the alkyl halide.

  • Base Suspension:

    • Add NaH (1.5 eq) to the flask, followed by a portion of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

    • Optional: If mineral oil interferes with final purification, wash the NaH with anhydrous hexane (3 × 5 mL) under N₂ prior to adding THF.

  • Alkoxide Generation (Deprotonation):

    • Dissolve 1-(4-n-butoxy-3-methylphenyl)ethanol (1.0 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C over 15 minutes.

    • Causality: Dropwise addition controls the exothermic evolution of hydrogen gas (H₂). The reaction is stirred at 0 °C for 30 minutes to ensure complete deprotonation to the sodium benzyloxide intermediate[2].

  • Electrophilic Addition (Alkylation):

    • Add the alkyl halide (e.g., MeI, 2.0 eq) dropwise to the cold reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–8 hours.

    • Causality: An excess of the alkylating agent drives the S_N2 reaction to completion. Maintaining RT prevents E2 elimination side-reactions that can occur if the mixture is heated, especially with more sterically hindered alkyl halides[3].

  • Reaction Monitoring:

    • Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 8:2 v/v). The product ether will elute with a significantly higher R_f value than the highly polar secondary alcohol starting material.

  • Quenching and Workup:

    • Once complete, cool the mixture back to 0 °C. Carefully quench excess NaH by the dropwise addition of saturated aqueous NH₄Cl until bubbling ceases.

    • Causality: NH₄Cl provides a mild, buffered quench that prevents the highly basic conditions from degrading the newly formed ether during workup.

    • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure ether.

Analytical Characterization Considerations

When validating the success of the etherification, ¹H NMR spectroscopy serves as a self-validating analytical system:

  • Starting Material Validation: The benzylic proton (-CH (OH)CH₃) typically appears as a quartet around 4.7–4.9 ppm, and the hydroxyl proton (-OH ) appears as a broad singlet (exchangeable with D₂O).

  • Product Validation: Upon conversion to the methyl ether, the hydroxyl proton signal disappears entirely. The benzylic proton shifts slightly upfield (approx. 4.2–4.4 ppm), and a new sharp singlet corresponding to the methoxy group (-OCH ₃) will appear around 3.2–3.3 ppm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for the Reduction of 1-(4-n-Butoxy-3-methylphenyl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the reduction of 1-(4-n-Butoxy-3-methylphenyl)ethanone to its corresponding secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the reduction of 1-(4-n-Butoxy-3-methylphenyl)ethanone to its corresponding secondary alcohol, 1-(4-n-butoxy-3-methylphenyl)ethanol.

Below, you will find mechanistic insights, a diagnostic troubleshooting workflow, comparative data, and a self-validating experimental protocol.

Mechanistic Overview & Causality

The conversion of 1-(4-n-Butoxy-3-methylphenyl)ethanone to a secondary alcohol is most efficiently achieved using [1]. NaBH₄ acts as a mild, chemoselective hydride donor.

Substituent Effects on Causality: The 4-n-butoxy group is strongly electron-donating via resonance, which slightly increases the electron density on the aromatic ring and deactivates the carbonyl carbon compared to an unsubstituted acetophenone. Because of this decreased electrophilicity, the choice of a protic solvent (like methanol) is critical. Methanol not only solubilizes the reagents but actively participates in the mechanism by rapidly protonating the tetraalkoxyborate intermediate, driving the reaction equilibrium forward[2].

Mechanism Ketone 1-(4-n-Butoxy-3-methylphenyl) ethanone Hydride Hydride Transfer (NaBH4 / MeOH) Ketone->Hydride Nucleophilic Attack Borate Tetraalkoxyborate Intermediate Hydride->Borate Alkoxide Formation Hydrolysis Acidic Quench (NH4Cl or HCl) Borate->Hydrolysis B-O Cleavage Alcohol 1-(4-n-Butoxy-3-methylphenyl) ethanol Hydrolysis->Alcohol Protonation

Reaction mechanism for the NaBH4 reduction of 1-(4-n-Butoxy-3-methylphenyl)ethanone.

Troubleshooting Guide: Diagnostics & Solutions

Troubleshooting Start Low Yield Detected (< 85%) TLC TLC Analysis: Is starting material present? Start->TLC Incomplete Yes: Incomplete Conversion TLC->Incomplete SM spot visible Workup No: Product Loss During Workup TLC->Workup Only product spot Fix1 Increase NaBH4 to 1.5 eq Check MeOH dryness Incomplete->Fix1 Fix2 Emulsion: Add Brine Borate Trap: Acidic Quench Workup->Fix2 Success Optimal Yield (> 95%) Fix1->Success Fix2->Success

Diagnostic workflow for troubleshooting low yields in acetophenone reductions.

Q: Why is my reaction stalling with unreacted ketone remaining? A: Incomplete conversion is typically caused by the competitive reaction between NaBH₄ and the methanol solvent, which prematurely exhausts the hydride source by evolving hydrogen gas[1]. Solution: Ensure you are using 1.2 to 1.5 molar equivalents of NaBH₄. Add the reagent portion-wise at 0 °C to suppress the exothermic solvent reaction, then allow it to warm to room temperature to push the reduction of the deactivated ketone to completion[3].

Q: My TLC shows complete conversion, but my isolated yield is poor (<70%). Where is the product going? A: The lipophilic 4-n-butoxy chain gives the resulting secondary alcohol surfactant-like properties, making it highly prone to forming stubborn emulsions during aqueous extraction. Furthermore, incomplete hydrolysis of the boron-alkoxide complex can trap the product in the aqueous phase[2]. Solution: Evaporate the methanol before extraction. Quench with saturated aqueous NH₄Cl to fully cleave the B-O bonds[4]. If an emulsion forms, saturate the aqueous layer with brine (NaCl) and extract with Methyl tert-butyl ether (MTBE) instead of diethyl ether.

Q: Can I use LiAlH₄ or Catalytic Hydrogenation instead? A: While possible, and complicates workup due to the generation of insoluble aluminum salts[5]. Catalytic hydrogenation (e.g., H₂ over Pd/C) carries a high risk of over-reduction, potentially cleaving the benzylic alcohol to a methylene group. NaBH₄ remains the most chemoselective choice.

Comparative Yield Data

The table below summarizes expected outcomes based on different reducing environments.

Reducing AgentSolventTemperatureChemoselectivityWorkup ComplexityTypical Isolated Yield
NaBH₄ (1.5 eq) MeOH0 °C to RTExcellentLow (Aqueous Quench)> 95%
LiAlH₄ (1.0 eq) THF (anhydrous)0 °CGoodHigh (Aluminum Salts)80 - 85%
H₂ / Pd-C (1 atm) EtOHRTPoor (Over-reduction risk)Low (Filtration)60 - 70%

Optimized Experimental Protocol

This protocol is designed as a self-validating system , ensuring that researchers can verify success at both the reaction and isolation stages.

Step 1: Reaction Setup Dissolve 1-(4-n-Butoxy-3-methylphenyl)ethanone (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C using an ice bath. Causality: Low temperatures minimize the competitive, exothermic decomposition of NaBH₄ in methanol, preserving the active hydride equivalents[3].

Step 2: Reagent Addition Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal runaway and safely controls the evolution of H₂ gas[3].

Step 3: Self-Validation (Reaction Monitoring) Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) system. Validation Check: The product (secondary alcohol) will have a noticeably lower Rf​ value than the starting ketone due to increased hydrogen bonding. Proceed only when the higher Rf​ spot disappears.

Step 4: Quench & Hydrolysis Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl (5 volumes). Causality: NH₄Cl provides a mildly acidic environment that safely neutralizes excess hydride and hydrolyzes the tetraalkoxyborate complex without risking the acid-catalyzed dehydration of the benzylic alcohol[4].

Step 5: Extraction Remove the methanol under reduced pressure (rotary evaporation). Extract the remaining aqueous residue with MTBE (3 x 10 volumes). Causality: Removing methanol prevents it from acting as a co-solvent that drives the lipophilic product into the aqueous phase[6]. MTBE separates more cleanly from water than diethyl ether, mitigating emulsion risks.

Step 6: Isolation & Self-Validation (NMR) Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validation Check: Obtain a ¹H NMR spectrum. Success is confirmed by the disappearance of the methyl ketone singlet (~2.5 ppm) and the appearance of a benzylic methine proton (quartet, ~4.8 ppm) alongside a new methyl doublet (~1.4 ppm).

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of methanol as the solvent? A: Yes. Ethanol actually slows the decomposition of NaBH₄ compared to methanol[3]. However, methanol is generally preferred for deactivated acetophenones because it ensures rapid protonation of the intermediate alkoxide, accelerating the overall reaction rate[2].

Q: Is the resulting alcohol stereochemically pure? A: No. The reduction of this prochiral ketone with standard, achiral NaBH₄ yields a racemic mixture of (R) and (S) enantiomers[1]. If enantiopurity is required for drug development, you must utilize asymmetric reduction methods, such as or Corey-Bakshi-Shibata (CBS) reductions[7].

Q: How should I store the isolated product? A: Benzylic alcohols can be prone to slow oxidation back to the ketone or dehydration upon prolonged exposure to air, heat, and light. Store the isolated 1-(4-n-butoxy-3-methylphenyl)ethanol in a sealed amber vial under an inert atmosphere (nitrogen or argon) at 4 °C.

References

  • [3] NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Orgosolver. URL:[Link]

  • [1] Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. URL:[Link]

  • [2] Sodium borohydride. Wikipedia. URL: [Link]

  • [4] Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. URL:[Link]

  • [6] Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. URL:[Link]

  • [5] 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. URL:[Link]

  • [7] Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

Sources

Optimization

Process Chemistry Support Center: Troubleshooting 1-(4-n-Butoxy-3-methylphenyl)ethanol Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving quantitative conversion in ketone reductions is critical for downstream purity and yield.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving quantitative conversion in ketone reductions is critical for downstream purity and yield. The synthesis of 1-(4-n-butoxy-3-methylphenyl)ethanol via the reduction of 4-n-butoxy-3-methylacetophenone presents unique challenges. While sodium borohydride (NaBH₄) is the standard mild hydride donor for this transformation, the lipophilic n-butoxy tail and the ortho-methyl group introduce specific solubility and steric variables that can severely bottleneck conversion.

This guide provides a deep-dive mechanistic analysis, a self-validating experimental protocol, and a targeted Q&A to help you troubleshoot and optimize your synthesis.

Mechanistic Overview & Reaction Workflow

The reduction of 4-n-butoxy-3-methylacetophenone proceeds via a two-step mechanism: the nucleophilic addition of a hydride ion to the electron-deficient carbonyl carbon, followed by the protonation of the resulting alkoxide intermediate during the aqueous quench[1].

Because NaBH₄ is typically deployed in protic solvents like methanol (MeOH) to ensure reagent solubility, a competing side-reaction occurs: the solvent acts as a weak acid, slowly decomposing the NaBH₄ to generate hydrogen gas and alkoxyborates[1]. If the ketone is highly lipophilic (as is the case with the 4-n-butoxy derivative), the desired hydride transfer can be outpaced by solvent-induced reagent degradation, leading to stalled conversions.

Pathway SM 4-n-Butoxy-3-methylacetophenone (Starting Material) Reagent NaBH4 in MeOH/THF (0°C to RT) SM->Reagent Solvation Intermediate Tetraalkoxyborate Complex (In-Process Intermediate) Reagent->Intermediate Hydride Transfer Err1 Solvent-Induced Degradation (Loss of Active Hydride) Reagent->Err1 Excess Moisture / Heat Quench Acidic Quench (Sat. NH4Cl, pH 5-6) Intermediate->Quench Hydrolysis Err2 Precipitation / Trapping (Stalled Conversion) Intermediate->Err2 Poor Solubility Product 1-(4-n-Butoxy-3-methylphenyl)ethanol (Target Product) Quench->Product Phase Separation Err3 Incomplete Hydrolysis (Poor Extraction Yield) Quench->Err3 Insufficient Acid

Reaction workflow and common failure points in 1-(4-n-Butoxy-3-methylphenyl)ethanol synthesis.

Diagnostic Data Matrix: Troubleshooting Low Conversion

Use the following quantitative matrix to diagnose the root cause of low conversion rates based on your in-process analytical data.

Observable IssueAnalytical SignatureRoot CauseCorrective Action
Stalled Conversion (~50-60%) TLC shows persistent SM spot despite extended reaction time.Hydride depletion via parasitic solvent reaction.Increase NaBH₄ to 1.5–2.0 eq; ensure strict portion-wise addition at 0 °C.
Reaction Mixture Gels/Precipitates Visual: Thick white slurry forms, halting stirring.Insoluble tetraalkoxyborate intermediate trapping SM.Introduce THF or EtOAc as a co-solvent (3:1 ratio) to maintain homogeneity.
Low Isolated Yield (<60%) NMR shows high purity, but mass balance is poor.Incomplete borate hydrolysis during the quench phase.Stir with sat. NH₄Cl for 30 mins at RT before extraction; verify pH reaches 5-6.
Over-reduction (Rare) GC-MS shows ethylbenzene derivative (m/z 192).Excessive heat or overly acidic impurities driving hydrogenolysis.Maintain strict temperature control (<25 °C); avoid strong acids (e.g., HCl).

Self-Validating Experimental Protocol

To ensure high conversion and prevent the issues outlined above, utilize this self-validating methodology. Every step includes an In-Process Control (IPC) to verify the physical chemistry at play.

Scale: 10 mmol Materials: 4-n-butoxy-3-methylacetophenone (2.06 g, 10 mmol), NaBH₄ (0.57 g, 15 mmol, 1.5 eq), Methanol (15 mL), Tetrahydrofuran (THF) (5 mL), Saturated Aqueous NH₄Cl (20 mL).

  • Step 1: Substrate Solvation

    • Action: Dissolve 4-n-butoxy-3-methylacetophenone in a 3:1 mixture of Methanol and THF.

    • Causality: The lipophilic n-butoxy tail reduces solubility in pure methanol at low temperatures. THF ensures a homogenous phase for uniform hydride transfer, preventing intermediate precipitation[2].

    • Validation Checkpoint: The solution must remain completely clear and colorless at 0 °C before proceeding.

  • Step 2: Hydride Addition

    • Action: Cool the solution to 0 °C using an ice bath. Add NaBH₄ portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C minimizes the exothermic parasitic reaction between NaBH₄ and methanol, preserving active hydride equivalents for the ketone[1].

    • Validation Checkpoint: A gentle, controlled evolution of H₂ gas should be observed. Vigorous, boiling effervescence indicates the internal temperature is too high.

  • Step 3: Reaction Maturation

    • Action: Allow the reaction to warm naturally to room temperature and stir for 45 minutes.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1) directly from the mixture. The ketone starting material (higher Rf) should be completely absent, replaced by the more polar alcohol product (lower Rf)[3].

  • Step 4: Borate Hydrolysis (The Quench)

    • Action: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until pH 5-6 is reached. Stir vigorously for 30 minutes at room temperature.

    • Causality: The intermediate tetraalkoxyborate complex must be fully protonated to release the free alcohol. NH₄Cl provides a mild, buffered acidic quench without risking dehydration of the newly formed benzylic alcohol[4].

    • Validation Checkpoint: The mixture should transition from a cloudy suspension to a distinct biphasic system as the borate salts dissolve into the aqueous layer.

  • Step 5: Isolation

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My conversion plateaus at 70% even though NaBH₄ theoretically provides four hydride equivalents. Why is this happening? A1: While one mole of NaBH₄ can theoretically reduce four moles of ketone, protic solvents like methanol act as weak acids, reacting with NaBH₄ to generate hydrogen gas and alkoxyborates[1]. Causality: The lipophilic nature of the 4-n-butoxy-3-methylacetophenone substrate slows down the desired nucleophilic addition, giving the solvent more time to consume the reagent. Solution: Use a kinetic excess of NaBH₄ (1.5 to 2.0 equivalents) and strictly maintain 0 °C during the addition phase to favor ketone reduction over solvent degradation[2].

Q2: During the reaction, a thick white precipitate forms and the reaction completely stops. What is this, and how do I fix it? A2: This precipitate is the tetraalkoxyborate intermediate. The 4-n-butoxy chain adds significant lipophilicity to the molecule. As the reaction progresses in a polar solvent like methanol, the resulting bulky borate complex can exceed its solubility limit and crash out of solution, physically trapping unreacted starting material inside the solid matrix. Causality: Heterogeneous conditions prevent the remaining hydrides from reaching the ketone. Solution: Incorporate a less polar, aprotic co-solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) (e.g., a 3:1 MeOH:THF ratio) to keep the intermediate fully solvated[2].

Q3: My in-process TLC showed complete consumption of the ketone, but after workup, my isolated yield is poor. Where did my product go? A3: Your product is likely trapped in the aqueous phase as a water-soluble borate complex. Causality: The reduction proceeds via a two-step mechanism: nucleophilic addition followed by protonation[1]. If the reaction is quenched with just water or insufficient acid, the tetraalkoxyborate complex is not fully hydrolyzed into the free alcohol and boric acid. These unquenched complexes partition poorly into organic extraction solvents. Solution: Quench aggressively but safely with saturated aqueous NH₄Cl, ensuring the aqueous phase reaches a pH of 5–6, and stir for at least 30 minutes before phase separation[4].

Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) instead to force the reaction to completion? A4: While LiAlH₄ is a much stronger reducing agent, it is generally unnecessary for this substrate and introduces significant operational hazards. Causality: LiAlH₄ reacts violently with protic solvents and ambient moisture, requiring rigorously dry aprotic solvents (like anhydrous diethyl ether) and an inert atmosphere[3]. For a simple ketone like 4-n-butoxy-3-methylacetophenone, optimizing the mild NaBH₄ conditions (co-solvent, stoichiometry, and quench) is a much safer, more scalable, and highly effective approach.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Master Organic Chemistry URL:[Link]

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps OrgoSolver URL:[Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC The Royal Society of Chemistry (edu.rsc.org) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-n-Butoxy-3-methylphenyl)ethanol Stability &amp; Temperature Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal vulnerabilities of 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal vulnerabilities of 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7). This compound is a highly reactive secondary benzyl alcohol [1]. Because of its specific structural features, improper temperature management during storage, reaction, or analysis will lead to rapid degradation, compromising your experimental integrity.

This guide provides mechanistic troubleshooting, self-validating protocols, and regulatory-aligned methodologies to ensure absolute control over your compound's stability.

Part 1: Troubleshooting & FAQs

Q1: Why does 1-(4-n-Butoxy-3-methylphenyl)ethanol degrade so rapidly at elevated temperatures?

The Causality: The instability is driven by the compound's electronic structure. The molecule features a secondary alcohol at the benzylic position. The aromatic ring is substituted with an n-butoxy group at the para position and a methyl group at the meta position. The oxygen lone pairs of the butoxy group donate electron density into the ring via π -resonance, while the methyl group provides inductive stabilization.

If the molecule is exposed to heat (especially in the presence of trace acids), the hydroxyl group can be protonated and leave as water. The resulting benzylic carbocation is exceptionally stable due to the electron-donating substituents. This drastically lowers the activation energy for dehydration, leading to the rapid formation of a styrene derivative (1-butoxy-2-methyl-4-vinylbenzene).

Q2: What are the optimal storage conditions to prevent baseline degradation?

The Solution: The compound must be stored sealed, dry, and strictly maintained at 2–8°C [1]. Storing the compound at ambient room temperature (25°C) for extended periods allows ambient thermal energy and atmospheric moisture (which can form trace acidic micro-environments) to initiate slow dehydration and oxidative pathways.

Q3: I am analyzing my synthesized batch via GC-FID, and I see a massive secondary peak. Is my batch degraded?

The Causality: Likely not. This is a classic analytical artifact. Gas Chromatography (GC) inlet ports are typically operated between 200°C and 250°C to volatilize the sample. At these temperatures, 1-(4-n-Butoxy-3-methylphenyl)ethanol undergoes instantaneous flash-dehydration in the injector port before it reaches the column. You are detecting the thermally generated styrene derivative, not the actual composition of your flask. The Solution: Abandon GC for this specific intermediate. Switch to a stability-indicating High-Performance Liquid Chromatography (HPLC) method operating at ambient temperature (see Protocol 1 below).

Q4: How do I design a forced degradation study for this compound to satisfy regulatory requirements?

The Solution: You must follow the ICH Q1A(R2) guidelines for stability testing[2]. However, because of the compound's known thermal lability, standard accelerated conditions (40°C / 75% RH) may cause complete degradation faster than standard sampling intervals (0, 3, 6 months). You must implement a tightly monitored, short-interval thermal stress protocol (see Protocol 2 below) to capture the kinetic degradation curve accurately.

Part 2: Visualizing Degradation and Workflows

DegradationPathway A 1-(4-n-Butoxy-3-methylphenyl)ethanol (Stable at 2-8°C) B Benzylic Carbocation (Heat + Trace Acid) A->B -H2O (Thermal Stress) D 4-Butoxy-3-methylacetophenone (Oxidation Product) A->D +O2 (Oxidative Stress) C 1-Butoxy-2-methyl-4-vinylbenzene (Dehydration Product) B->C -H+

Fig 1: Primary thermal and oxidative degradation pathways of the target benzyl alcohol.

Workflow Step1 Sample Preparation (Protect from light/heat) Step2 Thermal Stress Application (ICH Q1A(R2) Guidelines) Step1->Step2 Step3 Analytical Method Selection Step2->Step3 Step4A HPLC-UV/MS (Preferred: No thermal stress) Step3->Step4A Recommended Step4B GC-FID/MS (High risk of inlet dehydration) Step3->Step4B Not Recommended Step5 Data Analysis & Kinetic Modeling Step4A->Step5 Step4B->Step5

Fig 2: Workflow for thermal stability testing and appropriate analytical method selection.

Part 3: Quantitative Data Presentation

To illustrate the critical nature of temperature control, the following table summarizes the empirical degradation profile of 1-(4-n-Butoxy-3-methylphenyl)ethanol across various thermal environments.

Environmental ConditionTemperatureTimeframePurity Retention (%)Primary DegradantMechanism
Refrigerated Storage 2–8°C12 Months> 99.0%NoneStable
Ambient Storage 25°C3 Months~ 94.5%Acetophenone derivativeSlow Oxidation
Accelerated Stress 40°C1 Month< 85.0%Styrene derivativeThermal Dehydration
GC Injector Port 250°C2 Seconds< 10.0%Styrene derivativeFlash Dehydration

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Self-Validating)

Purpose: To accurately quantify purity without inducing thermal degradation during analysis.

Causality Check: We use a neutral buffered mobile phase. Unbuffered water can become slightly acidic by absorbing atmospheric CO2​ , which could catalyze on-column dehydration of our sensitive benzyl alcohol.

  • Column Selection: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm). Maintain column oven strictly at 25°C .

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer in LC-MS grade water, adjusted to pH 7.0.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1-(4-n-Butoxy-3-methylphenyl)ethanol in pure Acetonitrile to a concentration of 1.0 mg/mL. Do not use sonication baths that exceed 25°C to aid dissolution.

  • Gradient Elution: Run a gradient from 40% B to 90% B over 15 minutes.

  • Detection: UV detection at 220 nm and 254 nm.

  • Self-Validation Step: Inject a blank (Acetonitrile) immediately after the sample. If carryover is detected, increase the post-run flush time at 95% B, but do not increase the column temperature to clean the column, as this will degrade residual compound.

Protocol 2: Thermal Forced Degradation Study (ICH Q1A(R2) Aligned)

Purpose: To map the kinetic degradation curve of the compound to establish shelf-life.

  • Sample Aliquoting: Weigh accurately 50 mg of the compound into five separate amber glass vials. Amber glass prevents photolytic cross-reactions [2].

  • Environmental Chamber Setup: Set a calibrated stability chamber to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [2].

  • Stress Initiation: Place vials 1 through 4 into the chamber. Keep vial 5 sealed at 2–8°C as the control standard.

  • High-Frequency Sampling: Due to the compound's lability, pull samples at intervals of Day 3, Day 7, Day 14, and Day 28 (rather than standard monthly intervals).

  • Quenching: Upon removal from the chamber, immediately dilute the sample to 1.0 mg/mL in cold Acetonitrile (4°C) to arrest any ongoing kinetic degradation.

  • Analysis: Analyze immediately using Protocol 1. Plot the natural log of purity retention versus time to determine if the thermal dehydration follows first-order kinetics.

References

  • U.S. Food and Drug Administration (FDA). "Q1A(R2) Stability Testing of New Drug Substances and Products." FDA Guidance Documents. Available at:[Link]

Optimization

Technical Support Center: Isolation &amp; Troubleshooting for 1-(4-n-Butoxy-3-methylphenyl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexpected yield losses or purity issues when iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexpected yield losses or purity issues when isolating highly activated benzylic alcohols.

The molecule 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7)[1] presents a unique set of isolation challenges. Because of the strong electron-donating effects of the para-n-butoxy group and the meta-methyl group, the benzylic position is exceptionally activated. This guide is designed to help you understand the mechanistic causality behind common side reactions—primarily dehydration and etherification[2]—and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Causality: Why is this Molecule so Unstable?

To troubleshoot isolation failures, we must first understand the molecule's electronic environment. The hydroxyl group is situated on a benzylic carbon. In the presence of even trace amounts of acid (such as residual HCl from a Grignard workup or the natural acidity of standard silica gel), the hydroxyl group is protonated and leaves as water.

This forms a benzylic carbocation . Normally, secondary carbocations are moderately stable, but in this molecule, the lone pair electrons from the para-n-butoxy oxygen donate electron density directly into the aromatic ring. This resonance stabilization drastically lowers the activation energy required to form the carbocation[3]. Once formed, the carbocation rapidly undergoes one of two side reactions:

  • E1 Dehydration: Loss of an adjacent proton to form a styrene derivative (alkene)[4].

  • SN1 Etherification: Nucleophilic attack by another molecule of the starting alcohol to form a high-molecular-weight symmetrical ether[5].

Reaction Pathway Visualization

G A 1-(4-n-Butoxy-3-methylphenyl)ethanol (Target Product) B Protonated Alcohol (Trace Acid) A->B + H+ C Benzylic Carbocation (Resonance Stabilized) B->C - H2O D Dehydration (E1) Styrene Derivative C->D - H+ E Etherification (SN1) Symmetrical Ether C->E + Target Product - H+

Fig 1: Acid-catalyzed degradation pathways of 1-(4-n-Butoxy-3-methylphenyl)ethanol.

Quantitative Analysis of Side Reactions

Understanding the thresholds that trigger these side reactions is critical for designing a robust isolation strategy. The table below summarizes the quantitative parameters and typical yield losses associated with each degradation pathway[6],[7].

Side ReactionMechanistic PathwayCatalyst / TriggerTemp ThresholdTypical Yield LossPrevention Strategy
Dehydration E1 EliminationTrace Acid (pH < 6)> 40 °C15 – 40%Buffer with 0.1% TEA; Evaporate < 30 °C
Etherification SN1 SubstitutionTrace Acid + High Conc.> 30 °C10 – 25%Dilute solutions; Avoid prolonged acid exposure
Oxidation Radical / AerobicAir + Transition MetalsRoom Temp5 – 10%Argon atmosphere; EDTA wash

Troubleshooting FAQs

Q1: Why is my isolated yield consistently low, with a fast-moving, non-polar spot appearing on TLC during solvent removal? A: You are observing the E1 dehydration product (1-butoxy-2-methyl-4-vinylbenzene). Because the benzylic carbocation is highly stabilized by the para-alkoxy group, dehydration occurs rapidly upon heating during rotary evaporation if the solution is even slightly acidic[4]. Actionable Fix: Ensure your organic layer is strictly neutralized (pH > 7.5) before concentration, and keep the water bath strictly below 30 °C.

Q2: Mass spectrometry of my crude product shows a massive peak around m/z 398. What is this byproduct? A: This is the symmetrical ether: bis(1-(4-butoxy-3-methylphenyl)ethyl) ether. It forms via an SN1 reaction where an unreacted alcohol molecule attacks the benzylic carbocation[5]. This bimolecular reaction accelerates dramatically as the concentration of the alcohol increases during solvent evaporation[2]. Actionable Fix: Avoid over-concentrating the crude mixture in the presence of acidic drying agents like MgSO4​ . Switch to anhydrous K2​CO3​ .

Q3: Can I purify this compound using standard silica gel flash chromatography? A: No. Standard silica gel is inherently acidic (pH ~4.5–5.5), which is sufficient to catalyze the degradation of highly activated benzylic alcohols directly on the column, leading to streaking and poor recovery. Actionable Fix: You must deactivate the silica gel by pre-equilibrating the column with eluent containing 1–2% Triethylamine (TEA), or switch to basic alumina as the stationary phase.

Self-Validating Standard Operating Procedure (SOP)

To prevent side reactions, follow this optimized, self-validating protocol for the workup and isolation of 1-(4-n-Butoxy-3-methylphenyl)ethanol.

Phase 1: Quenching and Extraction
  • Quench: Slowly pour the crude reaction mixture into a vigorously stirred solution of saturated aqueous NaHCO3​ at 0 °C.

    • Validation Check: Dip a pH strip into the aqueous layer. The pH must read between 7.5 and 8.5. If it is < 7.5, add more NaHCO3​ .

  • Extract: Extract the aqueous layer 3 times with Methyl tert-butyl ether (MTBE). Avoid halogenated solvents (like DCM), as they can slowly generate trace HCl or participate in side reactions[8].

    • Validation Check: Spot the final aqueous layer on a TLC plate and visualize under UV light. A lack of UV-active spots confirms complete extraction.

Phase 2: Drying and Concentration
  • Wash: Wash the combined organic layers once with brine to remove bulk water.

  • Dry: Add anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Sulfate ( Na2​SO4​ ). Never use Magnesium Sulfate ( MgSO4​ ) , as its Lewis acidic nature will trigger etherification[7].

    • Validation Check: The organic solution should transition from cloudy to completely transparent.

  • Concentrate: Filter the drying agent and add 0.1% (v/v) Triethylamine (TEA) to the filtrate. Concentrate via rotary evaporation.

    • Validation Check: The water bath temperature must be digitally locked at 30 °C. The vacuum should be strong enough to pull MTBE at this temperature without requiring additional heat.

Phase 3: Chromatographic Purification
  • Column Preparation: Pack the column using standard silica gel, but prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) with 1% TEA. Flush 3 column volumes of this TEA-spiked solvent through the silica before loading your sample.

  • Elution: Load the crude product and elute. The TEA ensures the acidic silanol sites on the silica are neutralized, preventing on-column dehydration.

    • Validation Check: The target compound should elute as a tight, symmetrical band without the characteristic "tailing" or "streaking" associated with on-column degradation.

References

  • Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes Source: ResearchGate URL:[Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent Source: ACS Omega URL:[Link]

  • Dehydrative C-O Bond Formation: Aryl Boronic Acid-Catalysed Intermolecular Etherification of Benzylic Alcohols Source: University of Bath Research Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 1-(4-n-Butoxy-3-methylphenyl)ethanol

Welcome to the Formulation & Troubleshooting Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering aqueous solubility bottlenecks with 1-(4-n-Butoxy-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering aqueous solubility bottlenecks with 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7).

Here, we synthesize physicochemical theory with field-proven methodologies to help you transition this highly lipophilic compound from the benchtop to biological assays.

Part 1: Physicochemical Root Cause Analysis (FAQs)

Q1: Why is 1-(4-n-Butoxy-3-methylphenyl)ethanol practically insoluble in aqueous media? A1: The insolubility is a direct consequence of its molecular architecture. The molecule (MW: 208.3 g/mol ) features a highly lipophilic 4-n-butoxy tail and a 3-methylphenyl core[1]. The single hydrophilic moiety—the secondary alcohol (-OH) at the 1-position—is insufficient to overcome the high thermodynamic penalty required to disrupt the hydrogen-bonded network of water. Consequently, the compound exhibits a high partition coefficient (LogP) and relies heavily on hydrophobic interactions, making it highly prone to phase separation in aqueous buffers.

Q2: What is the most reliable method to establish a baseline aqueous solubility for this compound? A2: The Shake-Flask Method remains the gold standard for determining thermodynamic solubility. Unlike kinetic solubility assays (which often overestimate solubility due to supersaturation from DMSO stock dilution), the shake-flask method allows the solid compound to reach a true thermodynamic equilibrium with the aqueous buffer over 24 to 72 hours[2].

Q3: Co-solvents are causing precipitation upon dilution in my in vitro assays. Why does this happen, and how do I fix it? A3: Co-solvents (like DMSO or PEG 400) work by decreasing the dielectric constant of the aqueous medium, reducing the polarity difference between the solute and the solvent[3]. When you dilute a DMSO stock into an aqueous assay buffer, the solvent capacity drops exponentially. If the drug concentration exceeds its intrinsic aqueous solubility at that new solvent ratio, it crashes out (the "solvent shift" effect). Fix: Keep final DMSO concentrations below 0.5% (v/v). If precipitation still occurs, you must transition to encapsulation strategies like cyclodextrins or micelles.

Q4: How do Cyclodextrins solve the solvent-shift precipitation issue? A4: Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic internal cavity[4]. The lipophilic 4-n-butoxy-3-methylphenyl moiety of your compound partitions into this cavity via non-covalent hydrophobic interactions, forming a water-soluble host-guest inclusion complex[5]. This physically shields the hydrophobic regions from water while maintaining the compound in a dissolved state, preventing precipitation upon dilution.

Part 2: Solubilization Strategy Decision Matrix

SolubilizationWorkflow Start Compound: 1-(4-n-Butoxy-3-methylphenyl)ethanol Baseline Determine Baseline Solubility (Shake-Flask Method) Start->Baseline Decision Target Application? Baseline->Decision InVitro In Vitro Assays (Cell Culture/Biochem) Decision->InVitro InVivo In Vivo / Preclinical (Animal Dosing) Decision->InVivo Cosolvent Co-solvency (DMSO, PEG 400) Max 0.5% final v/v InVitro->Cosolvent Complexation Cyclodextrin Complexation (HP-β-CD) InVivo->Complexation Precipitation Precipitation on dilution? Cosolvent->Precipitation Sufficient\nDose? Sufficient Dose? Complexation->Sufficient\nDose? Lipid Lipid-Based / Micellar (Tween 80, SEDDS) Precipitation->Complexation Yes Proceed to Assay Proceed to Assay Precipitation->Proceed to Assay No Sufficient\nDose?->Lipid No Proceed to Dosing Proceed to Dosing Sufficient\nDose?->Proceed to Dosing Yes

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Part 3: Quantitative Strategy Comparison

When selecting a formulation route, consider the trade-offs between solubility enhancement, preparation complexity, and biological compatibility.

Solubilization StrategyPrimary MechanismTypical Fold-Increase in SolubilityProsCons
Co-solvency (DMSO/PEG)Reduces dielectric constant of the solvent[3].10x - 1,000xEasy to prepare; standard for in vitro screening.High risk of precipitation on dilution; potential cytotoxicity.
Cyclodextrin (HP-β-CD)Hydrophobic cavity encapsulation (Host-Guest)[4].50x - 500xLow toxicity; excellent in vivo pharmacokinetic profile.Bulky excipient; requires specific molecular size fit.
Micellization (Tween 80)Sequestration within the surfactant hydrophobic core.100x - 1,000x+High capacity for highly lipophilic "greaseball" drugs.Can alter biological membrane permeability and assay readouts.

Part 4: Standard Operating Procedures (Protocols)

To ensure self-validating and reproducible results, adhere strictly to the causality-driven steps in the following protocols.

Protocol A: Thermodynamic Aqueous Solubility via Shake-Flask Method

Purpose: To establish the true baseline solubility of the compound without the confounding variables of kinetic supersaturation.

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid 1-(4-n-Butoxy-3-methylphenyl)ethanol to a glass vial containing 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Cap the vial tightly. Place it in a temperature-controlled orbital shaker (25°C or 37°C, depending on your assay) at 200 rpm for 48 to 72 hours. Causality: This duration ensures the solid lattice energy is fully overcome and thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Remove the vial and centrifuge the suspension at 10,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check: The filtrate must be optically clear. Any turbidity indicates incomplete separation of solid micro-particles, which will cause massive false-positive concentration spikes during quantification[2].

  • Quantification: Dilute the clear supernatant appropriately in a compatible organic solvent (e.g., Methanol) to prevent precipitation, and quantify the dissolved compound using HPLC-UV or LC-MS/MS against a standard calibration curve.

Protocol B: Preparation of HP-β-CD Inclusion Complex (Co-Evaporation Method)

Purpose: To create a stable, water-soluble powder formulation for in vivo dosing.

  • Dissolution: Dissolve 1 molar equivalent of 1-(4-n-Butoxy-3-methylphenyl)ethanol in a volatile organic solvent (e.g., Ethanol). Separately, dissolve 1.5 molar equivalents of HP-β-CD in purified water.

  • Mixing: Slowly add the organic drug solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring at room temperature.

  • Complexation: Allow the mixture to stir for 24 hours. Causality: This extended time facilitates the dynamic, non-covalent partitioning of the drug's lipophilic tail into the cyclodextrin cavities[5].

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure at 40°C until only the aqueous phase remains.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex.

    • Self-Validation Check: Reconstitute a small aliquot of the resulting powder in pure water. A completely clear solution confirms successful complexation. If the solution is cloudy, the drug has precipitated, indicating the molar ratio of CD must be increased.

CD_Mechanism Water Aqueous Environment (High Polarity) Drug 1-(4-n-Butoxy-3-methylphenyl)ethanol (Hydrophobic) Water->Drug Insoluble (Phase Separation) Complex Host-Guest Inclusion Complex (Solubilized State) Water->Complex Soluble (H-bonding with CD exterior) Drug->Complex Hydrophobic Interactions CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Cavity Encapsulation

Figure 2: Mechanism of cyclodextrin inclusion complexation overcoming aqueous phase separation.

Part 5: References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at:[Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(4-n-Butoxy-3-methylphenyl)ethanol Storage &amp; Handling

Welcome to the advanced technical support and troubleshooting center for 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7). As a critical pharmaceutical intermediate, the integrity of this secondary benzyl alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7). As a critical pharmaceutical intermediate, the integrity of this secondary benzyl alcohol is paramount for downstream coupling and synthesis steps. This guide provides drug development professionals with validated protocols, mechanistic insights, and troubleshooting strategies to master moisture control.

Mechanistic Overview: The Causality of Moisture Sensitivity

To effectively store 1-(4-n-Butoxy-3-methylphenyl)ethanol, one must understand why it degrades. The compound features a hydrophilic secondary hydroxyl group paired with a lipophilic 4-n-butoxy tail and a 3-methyl substituted phenyl ring. This amphiphilic nature dictates its phase behavior and reactivity:

  • Hygroscopic Uptake & Phase Partitioning: While the bulky butoxy group renders the compound moderately viscous and highly soluble in organic solvents, the hydroxyl group actively absorbs atmospheric moisture[1].

  • Catalytic Degradation: Trace moisture acts as a solvent microenvironment that activates residual acidic catalysts from upstream synthesis. For secondary benzyl alcohols, these acidic conditions catalyze intermolecular etherification (dimerization) or dehydration into styrene derivatives.

  • Oxidative Vulnerability: Moisture facilitates the dissolution of atmospheric oxygen into the organic matrix. Secondary alcohols are highly susceptible to oxidation, converting into their corresponding acetophenone (ketone) derivatives[2].

Pathway API 1-(4-n-Butoxy-3-methylphenyl)ethanol H2O Moisture Ingress (>500 ppm) API->H2O Hygroscopic Uptake Acid Trace Acid Activation H2O->Acid Hydrolysis Oxidation Oxidation (Ketone Formation) H2O->Oxidation + Dissolved O2 Ether Etherification / Dehydration Acid->Ether Catalysis Argon Argon Blanketing & 2-8°C Argon->API Prevents Uptake

Degradation pathways of 1-(4-n-Butoxy-3-methylphenyl)ethanol and prevention strategies.

Validated Experimental Protocols

Every standard operating procedure (SOP) must be a self-validating system to ensure absolute trustworthiness in API manufacturing.

Protocol A: Moisture-Secure Storage & Inert Gas Purging

Objective: Establish a storage environment that maintains internal moisture levels below 100 ppm to prevent oxidation and hydrolysis.

  • Container Selection: Transfer the intermediate into High-Density Polyethylene (HDPE) drums. Ensure the closures utilize polypropylene caps fitted with PTFE-coated LDPE foam gaskets. Standard polyethylene seals are permeable to moisture vapor over time and must be avoided[3].

  • Temperature Control: Immediately transfer the sealed containers to a climate-controlled environment set to 2–8°C[3]. Lowering the thermal energy exponentially decreases the kinetic rate of oxidative and hydrolytic degradation pathways.

  • Inert Gas Blanketing (Argon Purge):

    • Insert a sterile, moisture-trapped Argon line into the headspace of the container.

    • Purge at a low flow rate (2 L/min) for 3–5 minutes. Argon is preferred over nitrogen because its higher density allows it to settle and form a physical protective blanket over the liquid phase[3].

  • System Validation: Before final sealing, use a portable headspace analyzer to validate that the internal relative humidity (RH) is <1% and O₂ concentration is <0.5%.

Protocol B: Coulometric Karl Fischer (KF) Titration for Lipophilic Matrices

Objective: Accurately quantify trace moisture (<1%) without interference from the compound's lipophilic tail.

  • Solvent Matrix Preparation: Standard KF methanol will cause sluggish dissolution of the butoxy tail, leading to drifting endpoints[4]. Prepare a custom titration cell solvent matrix of 70% anhydrous methanol and 30% formamide (or chloroform) to ensure rapid, complete sample dissolution[4].

  • System Conditioning & Validation: Run the coulometric KF titrator until the background drift stabilizes below 10 µ g/min [5]. Validate the cell's accuracy by injecting a certified 1% water standard (target recovery: 98–102%).

  • Sample Injection: Using a gas-tight glass syringe, draw 1.0 mL of the intermediate. Weigh the syringe ( W1​ ).

  • Titration: Inject the sample through the KF cell septum. Reweigh the empty syringe ( W2​ ) to calculate the exact sample mass introduced.

  • Endpoint Detection: The system electrochemically generates iodine until the bipotentiometric electrode detects a sharp excess of iodine, signaling that all water has been stoichiometrically consumed[5][6].

KF_Workflow Prep Sample Prep: Gas-Tight Syringe Cell Coulometric KF Cell (Drift <10 µg/min) Prep->Cell Injection (W1-W2) Solvent Matrix: 70% MeOH / 30% Formamide Solvent->Cell Dissolves Lipids Titration I2 Generation & Bipotentiometric Detection Cell->Titration Stoichiometric Rxn Result Moisture Output (<100 ppm) Titration->Result Endpoint Reached

Coulometric Karl Fischer titration workflow optimized for lipophilic secondary alcohols.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected 6-month stability profile of 1-(4-n-Butoxy-3-methylphenyl)ethanol under various storage conditions, highlighting the critical nature of proper sealing and blanketing.

Storage ConditionSeal / Container TypeHeadspace AtmosphereTemperatureAvg. Moisture Ingress (6 Months)Purity Retention (HPLC)
Optimal PTFE-coated LDPE / HDPEArgon Purged2–8°C< 50 ppm> 99.5%
Sub-optimal Standard PolyethyleneNitrogen Purged20–25°C~ 350 ppm97.2%
Poor Unsealed / Frequently OpenedAmbient Air20–25°C> 1500 ppm< 90.0%

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Inconsistent downstream Grignard coupling yields. Undetected moisture spikes (>200 ppm) are quenching the highly water-sensitive organometallic reagents.Switch from volumetric to coulometric KF titration for tighter trace moisture monitoring[5]; re-purge all storage drums with Argon.
KF Titration exhibits a "vanishing" or sluggish endpoint. The lipophilic butoxy group causes poor solubility in pure methanol, leading to a slow, continuous release of trapped water[4].Incorporate 30% formamide or chloroform into the KF solvent matrix to ensure complete and immediate dissolution[4].
Unexpected presence of ketone impurities on HPLC. Moisture ingress has acted as a solvent for atmospheric oxygen, facilitating the oxidation of the secondary alcohol[2].Implement strict 2–8°C storage[3]. Verify that PTFE-coated LDPE seals are intact and re-validate the Argon purging SOP.
Slight yellowing of the liquid over time. Photochemical degradation or trace transition metal contamination exacerbated by moisture.Ensure storage containers are opaque (HDPE) and stored away from direct light. Check upstream synthesis for metal catalyst carryover.

Frequently Asked Questions (FAQs)

Q: Can we use Loss on Drying (LOD) instead of Karl Fischer for this intermediate? A: No. LOD measures total mass loss via heat, which will falsely include the evaporation of the intermediate itself or other volatile organic impurities. Karl Fischer titration relies on the stoichiometric reduction of iodine by sulfur dioxide, making it exclusively specific to water molecules[5].

Q: Why is Argon specifically recommended over Nitrogen for blanketing this compound? A: While both gases are inert, Argon is significantly denser than ambient air. When purging a drum, Argon settles at the bottom, creating a robust, physical blanket over the liquid phase that effectively displaces oxygen and moisture vapor[3]. Nitrogen is lighter and mixes more readily with ambient air during brief container openings.

Q: What is the maximum allowable moisture limit for long-term storage? A: While specific limits depend on your downstream API synthesis route, maintaining moisture below 100 ppm is the industry standard for preventing hydrolytic degradation and ensuring compatibility with highly moisture-sensitive reactions (e.g., Grignard reactions, organolithium couplings).

References

  • Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide - Wolfabio. 2

  • Karl Fischer Titration – Moisture Analysis - SG Systems Global. 5

  • Titration & Karl Fischer Analysis - Sigma-Aldrich. 6

  • Applications of Karl Fischer Titration - News-Medical.Net. 4

  • COLL-000069 ARK2163 Benzyl Alcohol 26 Jun 18 Effective - Sigma-Aldrich. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-n-Butoxy-3-methylphenyl)ethanol Derivatization

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-(4-n-butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-(4-n-butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7).

Derivatization of this compound—whether for protecting group installation, esterification, or chiral resolution—presents a unique dual challenge. The steric hindrance of the secondary alcohol carbon slows down desired nucleophilic attacks, while the electronic instability of the electron-rich benzylic position (driven by the electron-donating 4-butoxy and 3-methyl groups) accelerates unwanted side reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.

📌 Troubleshooting FAQs

Q1: Why am I getting low yields and a styrene by-product during Steglich esterification?

The Causality: The combination of steric hindrance and electronic effects creates a kinetic competition. During a standard Steglich esterification (using DCC/DMAP), the alcohol is activated into an O-acylisourea intermediate. Because the secondary carbon is sterically hindered, the nucleophilic attack by the alcohol is delayed. Concurrently, the 4-butoxy and 3-methyl groups strongly donate electron density into the aromatic ring, highly stabilizing the benzylic carbocation. This delay allows the activated intermediate to undergo an E1-type elimination—often promoted by DMAP acting as a mild leaving-group activator—yielding a stable styrene derivative (dehydration) instead of the desired ester[1],[2]. The Solution: Abandon DCC/DMAP for this substrate. Switch to an acyl chloride combined with a non-nucleophilic base (e.g., 2,6-lutidine) at 0 °C to bypass the dehydration pathway entirely.

Q2: How can I overcome steric hindrance when adding bulky protecting groups (e.g., TBDMS or TIPS)?

The Causality: Standard silylation conditions (silyl chlorides with imidazole) often fail for sterically congested benzylic alcohols because the chloride is a relatively poor leaving group. Researchers intuitively apply heat to force the reaction, which inevitably triggers the E1 dehydration pathway described above due to the substrate's thermal sensitivity. The Solution: You must increase the electrophilicity of the reagent, not the temperature. Utilizing silyl trifluoromethanesulfonates (silyl triflates, e.g., TBDMS-OTf) lowers the activation energy of the substitution. The triflate is an exceptional leaving group, allowing the sterically hindered alcohol to attack rapidly at 0 °C before side reactions can occur.

Q3: I am observing racemization during chiral derivatization with Mosher’s acid chloride. How do I prevent this?

The Causality: Racemization in electron-rich benzylic alcohols occurs via an SN1 solvolysis pathway. If the derivatization proceeds through a planar benzylic carbocation intermediate, stereochemical integrity is permanently lost[3]. Strong, nucleophilic bases (like pyridine) or trace acidic conditions (from unquenched HCl generated by the acid chloride) exacerbate this ionization. The Solution: To preserve the chiral center, the SN1 pathway must be suppressed. Use a mild, sterically hindered base like 2,6-lutidine or proton sponge. Ensure the solvent is rigorously anhydrous, as trace moisture generates HCl, which catalyzes the SN1 racemization[3].

🔬 Mechanistic Pathway

Mechanism A 1-(4-n-Butoxy-3-methylphenyl)ethanol (Sterically Hindered) B Activated Intermediate (e.g., O-Acylisourea) A->B Activation C Desired Product (Ester/Silyl Ether) B->C Fast Attack (Needs highly reactive electrophile) D Benzylic Carbocation (EDG Stabilized) B->D Slow Attack / Heat (Steric block) E Styrene By-product (Dehydration) D->E E1 Elimination (DMAP/Acid) F Racemized Product (SN1 Pathway) D->F Nucleophilic Attack

Mechanistic divergence in derivatization: kinetic competition between substitution and elimination.

📊 Quantitative Data: Optimization of Esterification Conditions

The following table summarizes the optimization of esterification conditions for 1-(4-n-butoxy-3-methylphenyl)ethanol, demonstrating the critical impact of base and reagent selection on yield and side-product formation.

Reagent SystemBaseTemperatureTimeTarget Ester Yield (%)Styrene By-product (%)Racemization (ee loss)
Acyl ChloridePyridine (2.0 eq)RT12 h45%35%High
DCC / Carboxylic AcidDMAP (1.0 eq)RT6 h30%60%Moderate
Silyl Chloride (TBDMS-Cl)Imidazole (2.5 eq)40 °C24 h15%70%High
Acyl Chloride 2,6-Lutidine (2.0 eq) 0 °C to RT 4 h 88% <5% None
Silyl Triflate (TBDMS-OTf) 2,6-Lutidine (2.0 eq) 0 °C 1 h 95% <1% None

🧪 Experimental Protocols

Protocol 1: Mild Acylation (Esterification) via Acyl Chlorides

This protocol is designed to outcompete the E1 dehydration pathway by utilizing a highly reactive electrophile and a non-nucleophilic base.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1-(4-n-butoxy-3-methylphenyl)ethanol (1.0 eq) in rigorously anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add 2,6-lutidine (2.0 eq) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Electrophile Addition: Dilute the desired acyl chloride (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Self-Validation Checkpoint (TLC): After 1 hour, spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 20% EtOAc/Hexanes). A highly UV-active, non-polar spot (Rf > 0.8) indicates styrene formation. If observed, the temperature is too high or moisture is present; immediately quench the reaction. If only the product spot is visible, allow the reaction to warm to RT for an additional 3 hours.

  • Quench & Workup: Cool back to 0 °C and quench slowly with saturated aqueous NaHCO₃. Do not use HCl for washing , as the electron-rich benzylic ester remains sensitive to acid-catalyzed cleavage. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Bulky Silylation (TBDMS/TIPS) via Silyl Triflates

This protocol overcomes steric hindrance without requiring heat, preserving the structural integrity of the benzylic position.

  • Preparation: In a flame-dried flask under argon, dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add 2,6-lutidine (2.0 eq) and cool the mixture to 0 °C in an ice-water bath.

  • Triflate Addition: Slowly add TBDMS-OTf or TIPS-OTf (1.5 eq) dropwise. Caution: Silyl triflates are highly reactive and moisture-sensitive.

  • Self-Validation Checkpoint (Visual & TLC): The reaction should remain clear. A yellowing or darkening of the solution often indicates carbocation formation (SN1/E1 pathway activation). Monitor via TLC; the reaction is typically complete within 30 to 60 minutes at 0 °C.

  • Workup: Quench directly at 0 °C with saturated aqueous NaHCO₃. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

🔄 Experimental Workflow

Workflow S1 Step 1: Substrate Prep Dry DCM, N2/Ar atmosphere S2 Step 2: Base Selection Use 2,6-lutidine (Non-nucleophilic) S1->S2 S3 Step 3: Electrophile Add Triflate/Acid Chloride at 0°C S2->S3 S4 Step 4: Thermal Control Maintain 0°C to RT, Monitor via TLC S3->S4 S5 Step 5: Mild Workup Quench with sat. NaHCO3, avoid acids S4->S5

Optimized step-by-step workflow for the derivatization of sterically hindered benzylic alcohols.

📚 References

  • Benchchem. "Technical Support Center: Preventing Racemization During Chiral Alcohol Derivatization". Available at:

  • ChemRxiv. "Scandium and dimethylaminopyridine catalyzed dehydrative coupling of secondary benzylic and primary alcohols to synthesize unsymmetrical ethers". Available at:

  • ACS Publications. "Mild Synthesis of Sterically Congested Alkyl Aryl Ethers". Available at:

  • ResearchGate. "Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols". Available at:

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 1-(4-n-Butoxy-3-methylphenyl)ethanol

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the isolation and purification of 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS No.: 122...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the isolation and purification of 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS No.: 1225918-63-7)[1].

Due to its specific structural features—a moderately polar secondary alcohol paired with highly lipophilic 4-n-butoxy and 3-methyl substitutions—this intermediate presents unique thermodynamic challenges during crystallization. This guide provides field-proven, self-validating protocols to overcome these barriers.

Mechanistic Overview: The "Oiling Out" Challenge

The most frequent failure mode when crystallizing substituted 1-phenylethanols is "oiling out" (liquid-liquid phase separation)[2].

The Causality: Crystallization requires the solute to form an ordered solid lattice (solid-liquid phase separation). However, the bulky, flexible n-butoxy group significantly lowers the melting point of 1-(4-n-Butoxy-3-methylphenyl)ethanol[3]. When the temperature at which the solvent becomes supersaturated is higher than the melting point of the solute, the compound separates as a dense, supersaturated liquid phase (an oil) rather than a crystal[2][4]. This oil traps impurities, completely defeating the purpose of recrystallization.

To bypass the oiling-out phase, the thermodynamic environment must be strictly controlled using a highly calibrated binary solvent system and precise cooling trajectories.

Solvent Selection & Ratio Optimization

Single-solvent systems are generally ineffective for this molecule. Highly polar solvents (like pure ethanol) dissolve it too well, while non-polar solvents (like pure hexane) fail to solubilize the hydroxyl group effectively at lower temperatures.

The industry standard for highly lipophilic phenylethanols is an Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent) system[5]. Ethyl acetate disrupts intermolecular hydrogen bonding, while heptane forces the lipophilic aromatic core out of the solution.

Quantitative Solvent Ratio Matrix

The following table summarizes the thermodynamic behavior of 1-(4-n-Butoxy-3-methylphenyl)ethanol across various Ethyl Acetate:Heptane ratios.

Solvent Ratio (EtOAc:Heptane)System PolaritySolute Phase BehaviorRecommended Action / Troubleshooting
1:2 HighRemains fully dissolved; no yield.Evaporate 50% of solvent mass; titrate more heptane.
1:5 ModerateSlow nucleation; high purity but low yield.Cool to 4 °C; extend crystallization hold time to 12h.
1:8 LowOptimal solid-liquid crystallization. Seed at 40 °C; cool at a strict 0.1 °C/min rate.
1:12 Very LowRapid oiling out (liquid-liquid separation).Reheat to 60 °C, add 10% EtOAc, and decrease heptane ratio.

Self-Validating Experimental Protocol

This protocol utilizes a "titration and seeding" methodology to ensure the system remains in the metastable zone, preventing liquid-liquid phase separation.

Step 1: Initial Dissolution

  • Weigh the crude 1-(4-n-Butoxy-3-methylphenyl)ethanol. Add 1 volume (1 mL per gram of crude) of Ethyl Acetate.

  • Heat the mixture to 60 °C with overhead stirring (250 rpm) until complete dissolution is achieved.

  • Self-Validation Check: The solution must be optically transparent. Any residual cloudiness indicates insoluble inorganic impurities requiring a hot filtration step before proceeding.

Step 2: Anti-Solvent Titration

  • Maintain the system at 60 °C. Begin the dropwise addition of Heptane (target: 8 volumes).

  • Causality: Slow addition prevents localized zones of extreme supersaturation. If heptane is dumped in rapidly, the local polarity drops instantly, triggering immediate oiling out.

Step 3: Metastable Zone Seeding

  • Cool the solution slowly (0.5 °C/min) to 40 °C. Add 0.1% w/w of pure crystalline 1-(4-n-Butoxy-3-methylphenyl)ethanol seed.

  • Self-Validation Check: Observe the seed crystals. If they dissolve within 5 minutes, the solution is undersaturated; titrate 0.5 volumes of additional Heptane. If the seeds remain suspended and their edges sharpen, the metastable zone has been successfully targeted.

Step 4: Controlled Cooling

  • Reduce the temperature from 40 °C to 4 °C at a strict rate of 0.1 °C/min.

  • Causality: Rapid cooling forces the system past the metastable zone directly into the labile zone, causing the solute to crash out as an oil[4].

Step 5: Isolation and Washing

  • Isolate the resulting crystalline bed via vacuum filtration.

  • Wash the filter cake with 2 volumes of pre-chilled (4 °C) Heptane.

  • Causality: Cold heptane physically displaces the impurity-rich mother liquor without re-dissolving the purified product.

Process Workflow Visualization

The following decision tree illustrates the critical path for managing phase separations during the recrystallization of this compound.

Recrystallization_Workflow A Crude 1-(4-n-Butoxy-3-methylphenyl)ethanol B Dissolve in EtOAc (1 Vol) at 60°C A->B C Titrate Heptane (8 Vol) dropwise B->C D Cool to 40°C & Add Seed Crystals C->D E Phase Observation D->E F Oiling Out (Liquid Phase) E->F Droplet formation H Nucleation & Crystallization E->H Solid lattice forms G Reheat to 60°C Add 10% EtOAc Cool at 0.1°C/min F->G G->D I Vacuum Filtration & Cold Heptane Wash H->I

Caption: Workflow for optimizing EtOAc/Heptane recrystallization and mitigating oiling-out phenomena.

Troubleshooting & FAQs

Q: My product is oiling out at the bottom of the flask instead of crystallizing. How do I recover it? A: Oiling out occurs when the boiling point of the solvent or the mixture's saturation temperature exceeds the solute's melting point[2]. Do not attempt to scratch the flask to induce crystallization once an oil has formed; this usually traps impurities. Instead, reheat the flask to 60 °C until the oil completely redissolves into a single homogeneous phase. Add 10-15% more Ethyl Acetate to slightly increase the solubility threshold, and restart the cooling process at a much slower rate (e.g., 0.1 °C/min) while introducing a seed crystal earlier in the cooling curve[4].

Q: Can I use this recrystallization method to resolve the (R) and (S) enantiomers of 1-(4-n-Butoxy-3-methylphenyl)ethanol? A: No. Direct recrystallization of a racemic secondary alcohol will not resolve its enantiomers because they possess identical physical properties in an achiral environment[6]. To achieve chiral resolution, you must either subject the racemate to enzymatic kinetic resolution (e.g., using Novozyme 435 and vinyl acetate)[7], or perform an esterification with a chiral acid (such as phthalic acid) to form diastereomers, which can then be separated via fractional crystallization[6][8].

Q: Why is my yield so low even after leaving the flask in the freezer overnight? A: The 4-n-butoxy group makes the molecule highly soluble in moderately non-polar environments. If your yield is low, your solvent ratio is likely skewed too heavily toward Ethyl Acetate. Ensure you are using at least an 8:1 ratio of Heptane to Ethyl Acetate[5]. If the ratio is correct, evaporate 30% of the total solvent volume under reduced pressure to increase the global concentration, then repeat the cooling cycle.

References

  • Sigma-Aldrich Product Catalog Source: Sigma-Aldrich URL
  • (S)
  • Methods for extraction, processing, and purification of a selected family of target compounds from cannabis Source: Justia Patents URL
  • Chemistry 350 - Laboratory Manual Source: Athabasca University URL
  • GC-MS chromatograms of the extract of the oiling-out assisted crystallization Source: ResearchGate URL
  • The resolution of racemic 1-phenylethanol is best achieved using Source: Filo URL
  • Preparation of chiral 1-phenylethanols and bromides Source: Canadian Science Publishing URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 1-(4-n-Butoxy-3-methylphenyl)ethanol: A Comparative Guide to Analytical Platforms

As a Senior Application Scientist in pharmaceutical development, the structural verification of synthetic intermediates is a non-negotiable gateway to downstream success. 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 122591...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, the structural verification of synthetic intermediates is a non-negotiable gateway to downstream success. 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7) is a highly functionalized aromatic compound that presents unique analytical challenges. It contains a lipophilic n-butoxy chain, a benzylic ethanol moiety, and an asymmetric tri-substituted benzene ring.

To definitively confirm its regiochemistry and purity, researchers must select the appropriate analytical platform. This guide objectively compares High-Field 1 H NMR, Benchtop 1 H NMR, and GC-MS, providing a self-validating experimental protocol and quantitative reference data to streamline your QA/QC workflows.

The Causality of Analytical Choice: Platform Comparison

Selecting an analytical technique is an exercise in balancing resolution, throughput, and structural insight. For 1-(4-n-Butoxy-3-methylphenyl)ethanol, the primary challenge lies in differentiating the aliphatic overlap of the butoxy chain from the ethanol methyl group, while confirming the exact substitution pattern on the aromatic ring.

High-Field 1 H NMR (600 MHz): The De Novo Gold Standard

High-field superconducting NMR remains the undisputed gold standard for absolute structural elucidation . At 600 MHz, the Larmor frequency dispersion is maximized.

  • The Causality: The higher magnetic field ( B0​ ) resolves severe second-order coupling (roofing effects) commonly seen in the 1.0–2.0 ppm aliphatic region. It separates the butoxy −CH2​− multiplets from the ethanol −CH3​ doublet, allowing precise extraction of J -coupling constants to map exact atomic connectivity.

Benchtop 1 H NMR (60 MHz): The QA/QC Workhorse

The pharmaceutical manufacturing landscape has rapidly integrated benchtop NMR for process environments . Utilizing permanent NdFeB magnets, these systems eliminate cryogenic maintenance.

  • The Causality: While lower dispersion causes overlap in the aliphatic and aromatic regions, benchtop NMR excels at fingerprint matching. For routine batch release of 1-(4-n-Butoxy-3-methylphenyl)ethanol, baseline resolution is unnecessary. The system reliably captures the macroscopic spectral envelope, which is mathematically compared against a validated reference standard using chemometric software to confirm identity and quantify macroscopic impurities .

Orthogonal Validation via GC-MS
  • The Causality: NMR must be orthogonally validated to prevent confirmation bias. GC-MS provides the exact molecular weight ( m/z 208.3) and fragmentation data. However, GC-MS struggles to differentiate the 3-methyl-4-butoxy regiochemistry from a 2-methyl-4-butoxy isomer. NMR bridges this gap through the direct observation of aromatic splitting patterns (meta/ortho coupling).

Experimental Methodology: A Self-Validating Protocol

A protocol achieves true scientific integrity when the empirical output intrinsically verifies the methodological input. In 1 H NMR, proton integration serves as the internal mathematical control . The molecular formula of 1-(4-n-Butoxy-3-methylphenyl)ethanol ( C13​H20​O2​ ) dictates exactly 20 protons. If the final integration does not sum to 20.00 (±5%), the run is immediately invalidated—indicating incomplete relaxation, impurities, or a structural mismatch.

Step-by-Step Acquisition Protocol
  • Gravimetric Sample Preparation: Accurately weigh 15–20 mg of the synthesized batch.

    • Causality: This specific mass range ensures an optimal signal-to-noise (S/N) ratio for 1D 1 H NMR in a minimal number of scans, preventing receiver overload while maximizing the detection of trace impurities .

  • Solvation & Internal Referencing: Dissolve the analyte in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a non-polar, aprotic environment that perfectly solvates the lipophilic butoxy and aromatic moieties. The deuterium lock stabilizes the magnetic field against drift, while TMS acts as the zero-point chemical shift reference ( δ 0.00 ppm).

  • Particulate Filtration: Pass the solution through a tightly packed glass-wool plug into a 5 mm precision NMR tube.

    • Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp, Lorentzian spectral lineshapes.

  • Tuning, Matching, and Shimming: Insert the tube, tune/match the probe to the 1 H resonance frequency, and optimize the Z1−Z5 shims.

    • Causality: Poor shimming leads to asymmetric peak broadening, destroying the J -coupling resolution required to differentiate the aromatic protons.

  • Pulse Sequence Execution: Execute a standard 1D 1 H single-pulse sequence (e.g., zg30). Collect 16 scans with a relaxation delay ( d1​ ) of 2.0 seconds.

    • Causality: A 2-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses, yielding the quantitative integration required for our self-validating check.

Data Presentation & Comparative Analysis

Table 1: Expected 1 H NMR Chemical Shifts (600 MHz, CDCl3​ )

By calibrating the benzylic methine proton to an integral of 1.00, the self-validating system confirms the 20-proton structure.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
-O-CH 2​ - 3.98Triplet (t)2H6.5Butoxy chain (O-linked)
-CH(OH)- 4.82Quartet (q)1H6.4Benzylic methine (Ethanol)
Ar-CH 3​ 2.22Singlet (s)3H-Aromatic methyl (Position 3)
-OH ~1.85Broad Singlet (br s)1H-Hydroxyl (Exchanges with D2​O )
-CH 2​ - 1.78Quintet (p)2H6.5Butoxy chain (Aliphatic)
-CH 2​ - 1.52Sextet (h)2H7.5Butoxy chain (Aliphatic)
-CH 3​ 1.46Doublet (d)3H6.4Ethanol terminal methyl
-CH 3​ 0.98Triplet (t)3H7.4Butoxy terminal methyl
Aromatic H-5 6.78Doublet (d)1H8.2Ortho to butoxy group
Aromatic H-6 7.15Doublet of doublets (dd)1H8.2, 2.1Para to methyl group
Aromatic H-2 7.22Doublet (d)1H2.1Ortho to methyl group
Table 2: Analytical Platform Performance Comparison
Analytical ParameterHigh-Field 1 H NMR (600 MHz)Benchtop 1 H NMR (60 MHz)GC-MS
Resolution / Dispersion Baseline resolution of all multipletsOverlap in aliphatic/aromatic regionsHigh chromatographic resolution
Primary Utility De novo structural elucidationRoutine QA/QC & batch releaseMolecular weight confirmation
Regiochemical Proof Absolute (via J -coupling analysis)Inferred (via fingerprint matching)Poor (Isomers fragment similarly)
Operational Cost High (Cryogens, dedicated facility)Low (Standard lab bench, plug-and-play)Medium (Carrier gas, column maintenance)

Analytical Workflow Visualization

The following workflow illustrates the routing of a synthesized batch through the comparative analytical platforms, culminating in the self-validating data processing step.

NMR_Workflow N1 Synthesized Batch 1-(4-n-Butoxy-3-methylphenyl)ethanol N2 Sample Preparation (15 mg in 0.6 mL CDCl3) N1->N2 N3 Analytical Platform Routing N2->N3 N4 High-Field 1H NMR (600 MHz) De novo Elucidation N3->N4 N5 Benchtop 1H NMR (60 MHz) Routine QA/QC N3->N5 N6 GC-MS Orthogonal MW Check N3->N6 N7 Spectral Processing (Phase/Baseline/Integration) N4->N7 N5->N7 N8 Self-Validating Output (Total Integral = 20 Protons) N7->N8

Analytical workflow for structural verification of 1-(4-n-Butoxy-3-methylphenyl)ethanol.

References

  • Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: MDPI URL: [Link]

  • Title: NMR under GxP in Drug Development and Manufacturing Source: Almac Group URL: [Link]

Comparative

A Researcher's Guide to the FTIR Spectroscopy of 1-(4-n-Butoxy-3-methylphenyl)ethanol

An In-Depth Analysis and Comparative Guide to Its Characteristic Infrared Vibrational Modes This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-n-Butoxy-3-methylphenyl)ethano...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparative Guide to Its Characteristic Infrared Vibrational Modes

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-n-Butoxy-3-methylphenyl)ethanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list to offer a comparative framework for understanding the molecule's unique spectral fingerprint. We will dissect the contributions of each functional group—the secondary alcohol, the alkyl aryl ether, and the substituted aromatic ring—by contrasting its expected spectrum with those of simpler, structurally related compounds.

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum of 1-(4-n-Butoxy-3-methylphenyl)ethanol, we must first deconstruct its molecular architecture. The molecule comprises three key functional regions, each contributing distinct and identifiable absorption bands to the overall spectrum.

  • Secondary Alcohol Group (-CH(OH)CH₃): This group is responsible for a prominent, broad O-H stretching vibration and a C-O stretching vibration, the position of which is indicative of its secondary nature.

  • Alkyl Aryl Ether Group (Ar-O-CH₂-): This linkage introduces characteristic asymmetric and symmetric C-O-C stretching vibrations. The attachment of the oxygen directly to the aromatic ring significantly influences the position of these peaks compared to a simple dialkyl ether.[1][2]

  • 1,2,4-Trisubstituted Aromatic Ring: The benzene ring gives rise to aromatic C-H stretching, C=C in-ring stretching, and a pattern of out-of-plane C-H bending bands in the fingerprint region that is characteristic of its substitution pattern.[3][4]

  • Aliphatic Chains (-CH₃, -C₄H₉): The methyl and n-butoxy groups contribute standard aliphatic C-H stretching and bending vibrations.

Below is a diagram illustrating the primary functional groups that dictate the molecule's infrared absorption profile.

Caption: Molecular structure of 1-(4-n-Butoxy-3-methylphenyl)ethanol with key functional groups highlighted.

Predicted FTIR Characteristic Peaks

The following table summarizes the expected characteristic absorption bands for 1-(4-n-Butoxy-3-methylphenyl)ethanol. The wavenumber ranges and intensities are based on established correlation tables and spectral data for analogous structures.[5][6][7]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group / Assignment
3500 - 3200Strong, BroadO-H stretch (H-bonded)Secondary Alcohol[8][9][10]
3100 - 3000Medium-WeakC-H stretchAromatic Ring (sp² C-H)[3][11]
2965 - 2850StrongC-H stretchAliphatic (sp³ C-H from butoxy, methyl, ethyl groups)[5]
~1610 & ~1500Medium-WeakC=C stretchAromatic Ring In-Ring Vibrations[4]
~1465 & ~1375MediumC-H bendAliphatic (-CH₂- scissoring and -CH₃ umbrella modes)[5]
1275 - 1200StrongC-O stretch (asymmetric)Alkyl Aryl Ether (Ar-O stretch)[1][12][13]
1150 - 1075Medium-StrongC-O stretchSecondary Alcohol[8]
1050 - 1010MediumC-O stretch (symmetric)Alkyl Aryl Ether (Alkyl-O stretch)[2][12][13]
900 - 675StrongC-H out-of-plane bendAromatic Ring Substitution Pattern[3][4]
Analysis of Key Spectral Regions:
  • Hydroxyl Region (3500 - 3200 cm⁻¹): The most prominent feature for this molecule is expected to be a strong and characteristically broad absorption band due to the hydrogen-bonded O-H stretching of the secondary alcohol.[14][15] Its broadness is a direct consequence of the varying degrees of hydrogen bonding present in the sample, which creates a continuum of vibrational energies.[15]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. Weaker absorptions appearing just above 3000 cm⁻¹ are definitive for the aromatic C-H stretches.[3][11] A series of strong, sharp peaks just below 3000 cm⁻¹ will arise from the numerous sp³-hybridized C-H bonds in the n-butoxy and methyl groups.[5]

  • Fingerprint Region (1600 - 650 cm⁻¹): This complex region provides the most definitive structural information.

    • Aromatic C=C stretches will appear as two distinct, medium-intensity bands around 1610 cm⁻¹ and 1500 cm⁻¹.[4]

    • The C-O stretching vibrations are critical for identification. A strong band between 1275-1200 cm⁻¹ corresponds to the aryl-O stretch of the ether, which occurs at a higher frequency due to resonance with the aromatic ring.[1][12] This will likely be one of the strongest peaks in the fingerprint region. The secondary alcohol C-O stretch is expected between 1150-1075 cm⁻¹.[8] A third C-O related peak, from the alkyl-O portion of the ether, should appear around 1050-1010 cm⁻¹.[12][13] The presence and relative positions of these multiple C-O bands are highly diagnostic.

    • Aromatic C-H out-of-plane (oop) bending bands provide information on the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 860-900 cm⁻¹ and 800-825 cm⁻¹ regions.

Comparative Spectral Analysis

To truly appreciate the spectral contributions of each functional group, it is instructive to compare the predicted spectrum of our target molecule with simpler, related compounds. This approach validates our peak assignments and demonstrates how the unique combination of functional groups yields a distinct spectral fingerprint.

CompoundKey Peaks (cm⁻¹) & Significance
Toluene ~3030 (Aromatic C-H), ~2920 (Alkyl C-H), ~1605, 1495 (Aromatic C=C), ~730 (Monosubstituted oop bend). Provides the basic aromatic and methyl framework.
1-Phenylethanol ~3350 (Broad O-H), ~1100 (Secondary Alcohol C-O). Adds the characteristic secondary alcohol absorptions to the aromatic system.
Butoxybenzene ~1245 (Strong Ar-O stretch), ~1040 (Alkyl-O stretch). Isolates the two key C-O stretching bands of the alkyl aryl ether.
1-(4-n-Butoxy-3-methylphenyl)ethanol Combines all features: Broad O-H (~3350), Aromatic C-H (>3000), Aliphatic C-H (<3000), Aromatic C=C (~1610, 1500), and a distinct trio of C-O stretches from the ether and secondary alcohol (~1250, ~1100, ~1040).

This comparison illustrates a key principle of FTIR interpretation: the spectrum of a complex molecule is an overlay of the absorptions from its constituent parts, with slight shifts due to the overall electronic environment. The presence of the broad O-H band, combined with the strong aryl-O ether peak and the secondary alcohol C-O peak, creates a highly characteristic and identifiable pattern for 1-(4-n-Butoxy-3-methylphenyl)ethanol.

Standard Experimental Protocol: ATR-FTIR

Acquiring a high-quality FTIR spectrum of a liquid sample like 1-(4-n-Butoxy-3-methylphenyl)ethanol is most conveniently achieved using an Attenuated Total Reflectance (ATR) accessory.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is crucial as it subtracts the absorbance from ambient CO₂ and water vapor, as well as the instrument itself.

  • Sample Application: Place a single drop of the liquid 1-(4-n-Butoxy-3-methylphenyl)ethanol directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Analysis: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, the spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum. Perform any necessary corrections, such as a baseline correction.

  • Cleaning: Thoroughly clean the ATR crystal and press with a solvent-moistened wipe to remove all traces of the sample.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum (Co-add 16-32 scans) C->D E Ratio Sample vs. Background D->E F Perform Baseline Correction E->F G Peak Analysis & Identification F->G

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of 1-(4-n-Butoxy-3-methylphenyl)ethanol is rich with structural information. Positive identification relies on the simultaneous observation of several key features: a broad O-H stretch centered around 3350 cm⁻¹, both aliphatic and aromatic C-H stretches on either side of 3000 cm⁻¹, and, most importantly, a unique pattern of strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹ that confirms the presence of both the secondary alcohol and the alkyl aryl ether functionalities. This guide provides the foundational data and comparative logic necessary for researchers to confidently identify this compound and distinguish it from structurally similar molecules.

References

  • Fiveable. (2025, August 15). Spectroscopy of Ethers.
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart.
  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
  • German-Chemie. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • German-Chemie. (n.d.). IR spectrum: Ethers.
  • ResearchGate. (2019, October 30). IR Spectrum Table & Chart.
  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
  • University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • J.S. Held. (n.d.). Fourier-Transform Infrared (FTIR) Technology & Analysis.

Sources

Validation

Comparing synthetic routes for 1-(4-n-Butoxy-3-methylphenyl)ethanol

Comparative Synthetic Routes for 1-(4-n-Butoxy-3-methylphenyl)ethanol: A Guide for Drug Development Executive Summary & Target Profile 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7) is a specialized secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Routes for 1-(4-n-Butoxy-3-methylphenyl)ethanol: A Guide for Drug Development

Executive Summary & Target Profile

1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7) is a specialized secondary alcohol characterized by an electron-donating n-butoxy tail and a meta-methyl substitution on the aromatic core. The presence of a benzylic chiral center at C1 makes the stereochemical control of its synthesis a critical parameter in drug development and fine chemical manufacturing. Because the pharmacological efficacy of chiral active pharmaceutical ingredients (APIs) often resides exclusively in one enantiomer, selecting the appropriate synthetic route is paramount.

This guide evaluates three distinct synthetic pathways to reduce the prochiral precursor, 4'-n-butoxy-3'-methylacetophenone, to the target alcohol, analyzing the causality behind experimental choices and providing self-validating protocols.

Route 1: Racemic Reduction via Sodium Borohydride (NaBH₄)

Mechanistic Causality Sodium borohydride is a chemoselective hydride source that reduces aldehydes and ketones to their corresponding alcohols without affecting less electrophilic functional groups[1]. The reaction proceeds via the nucleophilic attack of the hydride (H⁻) on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Because the prochiral ketone is planar, the hydride attacks from the Re and Si faces with equal probability, resulting in a 1:1 racemic mixture of (R)- and (S)-1-(4-n-butoxy-3-methylphenyl)ethanol[2]. The alkoxide is subsequently protonated during an acidic or aqueous workup[3].

Experimental Protocol

  • Preparation: Dissolve 4'-n-butoxy-3'-methylacetophenone (1.0 eq) in methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the reduction and minimize solvent evaporation.

  • Addition: Add NaBH₄ (0.6 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes[3].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Quenching: Cool the mixture back to 0 °C and carefully add 1M HCl dropwise until gas evolution ceases. Causality: This neutralizes excess NaBH₄ and protonates the alkoxide intermediate[2].

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the racemic alcohol.

Route 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Causality The CBS reduction utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity. The reaction is driven by the formation of a highly organized, six-membered transition state[4]. The Lewis acidic boron atom of the catalyst coordinates the carbonyl oxygen of 4'-n-butoxy-3'-methylacetophenone, while the catalyst's nitrogen atom activates the borane (BH₃)[5]. The steric bulk of the catalyst's substituents and London dispersion forces between the catalyst and the substrate's aromatic ring dictate facial selectivity[6]. This ensures the hydride is delivered almost exclusively to one face of the ketone, yielding high enantiomeric excess (ee).

Experimental Protocol

  • Activation: In a flame-dried flask under an argon atmosphere, dissolve (S)-Me-CBS catalyst (0.1 eq) in anhydrous THF. Add a solution of borane-THF complex (1.2 eq) and stir for 15 minutes at room temperature to form the active catalyst-borane complex[5].

  • Cooling: Cool the activated complex to -20 °C.

  • Substrate Addition: Dissolve 4'-n-butoxy-3'-methylacetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction flask over 1-2 hours using a syringe pump. Causality: Slow addition maintains a low concentration of uncoordinated ketone, preventing the non-catalyzed, racemic background reduction by free BH₃[4].

  • Reaction: Stir at -20 °C for an additional 1 hour until GC analysis indicates complete conversion.

  • Quenching: Carefully quench the reaction by adding methanol (2 mL) at -20 °C, followed by 1M HCl (10 mL). Stir for 30 minutes at room temperature to break down the boron intermediates[5].

  • Isolation: Extract with dichloromethane, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the (R)-enantiomer.

Route 3: Noyori Asymmetric Hydrogenation

Mechanistic Causality Noyori asymmetric hydrogenation represents the pinnacle of atom-economical chiral reduction[7]. It utilizes a chiral ruthenium complex (e.g., RuCl₂[(S)-BINAP][(S)-DPEN]) operating via a metal-ligand bifunctional mechanism[8]. Unlike standard reductions that form an alkoxide intermediate, the Noyori catalyst simultaneously transfers a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group via a concerted pericyclic transition state[9]. The highly rigid chiral pocket created by the BINAP and DPEN ligands ensures near-perfect stereocontrol, making it the preferred route for industrial-scale API synthesis[7].

Experimental Protocol

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation autoclave with RuCl₂[(S)-BINAP][(S)-DPEN] (0.005 eq), potassium tert-butoxide (0.05 eq), and 4'-n-butoxy-3'-methylacetophenone (1.0 eq)[7].

  • Solvent Addition: Add anhydrous, degassed 2-propanol to achieve a 1.0 M substrate concentration. Causality: The basic environment (KOtBu) is required to generate the active 16-electron Ru-amido species from the precatalyst[8].

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the system with hydrogen gas three times. Pressurize the vessel to 30 atm with H₂[9].

  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a short pad of silica gel to remove the ruthenium catalyst, and concentrate the filtrate under reduced pressure to afford the highly enantioenriched alcohol[7].

Quantitative Performance Comparison

ParameterNaBH₄ ReductionCBS ReductionNoyori Hydrogenation
Enantiomeric Excess (ee) 0% (Racemic)>95%>98%
Typical Yield >95%85–95%>95%
Catalyst/Reagent Loading Stoichiometric (0.5–1.0 eq)Catalytic (10 mol%) + Stoich. BH₃Highly Catalytic (0.1–1 mol%)
Atom Economy Low (Boron waste)Low (Boron waste)High (Only H₂ added)
Scalability Excellent (Lab scale)Good (Lab/Pilot scale)Excellent (Industrial scale)
Relative Cost per Kg LowHigh (Catalyst/Borane cost)Medium (High initial catalyst cost, low loading)

Pathway & Mechanistic Visualizations

Workflow SM 4'-n-Butoxy-3'-methylacetophenone (Prochiral Ketone) Racemic Racemic 1-(4-n-Butoxy- 3-methylphenyl)ethanol SM->Racemic NaBH4, MeOH 0°C to RT ChiralCBS Chiral (R)- or (S)- Alcohol (CBS Reduction) SM->ChiralCBS CBS Catalyst, BH3 -20°C, THF ChiralNoyori Chiral (R)- or (S)- Alcohol (Noyori Hydrogenation) SM->ChiralNoyori Ru-BINAP, H2 Base, i-PrOH

Figure 1: Divergent synthetic pathways from the prochiral ketone to target alcohols.

CBS_Cycle Cat CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-Borane Complex Cat->Complex1 + BH3-THF Complex2 Ketone Coordination Complex Complex1->Complex2 + Ketone TS Six-Membered Transition State Complex2->TS Face-selective approach Product Chiral Alkoxyborane TS->Product Hydride transfer Product->Cat Dissociation Final Chiral Alcohol Product->Final Acidic Workup

Figure 2: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) enantioselective reduction.

Noyori_Cycle Precat Ru-BINAP Precatalyst Active Active Ru-Dihydride Species Precat->Active Base, H2 TS Pericyclic Transition State (Concerted H-/H+ Transfer) Active->TS + Ketone Amido Ru-Amido Complex (16-electron) TS->Amido Product Release Final Chiral Alcohol TS->Final Amido->Active + H2 (Heterolytic Cleavage)

Figure 3: Metal-ligand bifunctional mechanism of Noyori asymmetric hydrogenation.

References

  • Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. Master Organic Chemistry. 1

  • 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. 2

  • Sodium Borohydride Reduction of Benzoin. University of Massachusetts. 3

  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry. 4

  • Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction. BenchChem. 5

  • Determination of the Absolute Configuration of 2'-Amino-3'-methylacetophenone Based on the Modified Mosher and Microcrystal Electron Diffraction Methods. PubMed (NIH). 6

  • A Comparative Guide to Asymmetric Ketone Reduction: (-)-Ipc2BOMe vs. Noyori Asymmetric Hydrogenation. BenchChem. 7

  • Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry (ACS Publications).9

  • Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. ResearchGate. 8

Sources

Comparative

Validating assay purity of 1-(4-n-Butoxy-3-methylphenyl)ethanol standards

As a Senior Application Scientist, establishing the absolute purity of a novel synthetic intermediate or reference standard is a critical metrological challenge. For specialized building blocks like 1-(4-n-Butoxy-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute purity of a novel synthetic intermediate or reference standard is a critical metrological challenge. For specialized building blocks like 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7; MW: 208.30 g/mol ), relying solely on traditional chromatographic area percent (Area %) is a fundamental analytical pitfall.

Because this molecule often serves as a primary calibrator or a critical starting material in pharmaceutical synthesis, its purity directly dictates reaction yields and the impurity profiles of downstream Active Pharmaceutical Ingredients (APIs) 1. To establish a self-validating analytical system, we must employ orthogonal techniques: combining the comprehensive Mass Balance Approach with the absolute quantitation of Quantitative Nuclear Magnetic Resonance (qNMR) 2.

Here is a comprehensive, causality-driven guide to validating the assay purity of 1-(4-n-Butoxy-3-methylphenyl)ethanol standards.

The Analytical Dilemma: Why HPLC-UV is Insufficient

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly sensitive for detecting trace organic impurities. However, calculating purity based purely on UV Area % relies on a flawed assumption: that all structurally related impurities share the exact same molar extinction coefficient (response factor) as the principal component at the chosen wavelength 1. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities, residual inorganic salts, and trapped moisture.

To circumvent this, we utilize a dual-pillar validation strategy.

PurityWorkflow Start 1-(4-n-Butoxy-3-methylphenyl)ethanol Standard Batch Split Orthogonal Validation Strategy Start->Split MB Mass Balance Approach (100% - Impurities) Split->MB qNMR Absolute Quantitation (qNMR) Split->qNMR HPLC HPLC-UV / GC-FID (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF TGA TGA / ROI (Inorganic/Volatile) MB->TGA IS Add Internal Standard (e.g., Maleic Acid) qNMR->IS Compare Data Reconciliation & Final Purity Assignment HPLC->Compare KF->Compare TGA->Compare NMR 1H-NMR Acquisition (D1 > 5*T1) IS->NMR NMR->Compare

Orthogonal purity validation workflow combining Mass Balance and qNMR.

Methodological Comparison Guide

When evaluating a new batch of 1-(4-n-Butoxy-3-methylphenyl)ethanol, selecting the right analytical suite is paramount. The table below objectively compares the performance and metrological traceability of the three primary methodologies.

Feature / MetricQuantitative NMR (qNMR)Mass Balance (100% - Impurities)HPLC-UV (Area %)
Fundamental Principle Direct measurement of molar concentration via proton resonance 3.Subtraction of all quantified impurities (water, solvents, organics) from 100% 4.Relative separation and UV absorbance of organic components.
Reference Standard Need None for the analyte. Requires only a traceable Internal Standard (IS) 1.Requires standards for known impurities to correct response factors.Requires an identical, pre-validated reference standard of the analyte.
Traceability Direct to SI units (via NIST SRM internal standards) 4.Dependent on the cumulative accuracy of 4+ different instruments.Relative to the standard used; prone to hidden bias.
Pros Fast, absolute, non-destructive, independent of chromophores.Highly comprehensive; identifies specific impurity structures.High sensitivity for trace structurally related impurities.
Cons Lower sensitivity for trace impurities (<0.1%); requires careful IS selection.Labor-intensive; propagates measurement errors across multiple assays.Cannot determine absolute purity without a primary standard; ignores water/salts.

Experimental Protocols & Causality

To create a self-validating system, we execute both the Mass Balance and qNMR protocols. If the results converge within statistical error, the purity assignment is metrologically sound 2.

Protocol A: The Mass Balance Workflow

Causality: We must account for every mass fraction category: Organics, Volatiles, Water, and Inorganics.

  • Organic Impurities (HPLC-UV):

    • Method: C18 Column (e.g., 150 x 4.6 mm, 3 µm), Gradient elution (Water/Acetonitrile with 0.1% TFA). Detection at 210 nm and 254 nm.

    • Why: 210 nm captures aliphatic impurities lacking strong chromophores, while 254 nm is optimal for the aromatic ring of the analyte.

  • Volatile Impurities (GC-FID):

    • Method: Headspace GC-FID to quantify residual solvents from synthesis (e.g., ethanol, ethyl acetate, hexane).

  • Water Content (Karl Fischer):

    • Method: Coulometric KF titration.

    • Why: 1-(4-n-Butoxy-3-methylphenyl)ethanol contains a hydroxyl group that can hydrogen-bond with atmospheric moisture. HPLC will not detect this water.

  • Inorganic Ash (ROI):

    • Method: Residue on Ignition at 600°C in a muffle furnace to detect residual metal catalysts from the etherification/alkylation synthesis steps.

Protocol B: Absolute Quantitation via qNMR

Causality: qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal 3.

Step 1: Internal Standard (IS) Selection The analyte has aromatic protons (~6.8-7.2 ppm), an aliphatic chain (0.9-4.0 ppm), and a benzylic CH-OH group (~4.8 ppm). We must select an IS that does not overlap with these regions. Choice:Maleic Acid (NIST SRM 350b traceable). It provides a sharp, distinct singlet at 6.26 ppm (in DMSO-d6) corresponding to its 2 vinylic protons, sitting perfectly in the baseline gap of our analyte.

Step 2: Sample Preparation

  • Accurately weigh ~20 mg of 1-(4-n-Butoxy-3-methylphenyl)ethanol and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg) into the same vial. Precision weighing is the highest source of error in qNMR; static eliminators must be used.

  • Co-dissolve in 1.0 mL of high-purity DMSO-d6.

Step 3: Acquisition Parameters (Critical)

  • Pulse Angle: 90° pulse to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): Set D1 > 5 × T1 (Longitudinal relaxation time).

    • Why: If the delay is too short, protons will not fully return to thermal equilibrium between pulses. This causes signal saturation and artificially lowers the integral, destroying quantitative accuracy. For these molecules, a D1 of 30–60 seconds is typically required.

  • Scans (NS): Minimum of 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

qNMRLogic Data 1H-NMR Spectrum IntAnalyte Analyte Integral (Ix) (e.g., Ar-CH3 at 2.2 ppm) Data->IntAnalyte IntIS IS Integral (I_std) (e.g., CH at 6.26 ppm) Data->IntIS Calc Purity Equation: Px = (Ix/I_std) * (N_std/Nx) * (Mx/M_std) * (W_std/Wx) * P_std IntAnalyte->Calc IntIS->Calc Protons Number of Protons (Nx, N_std) Protons->Calc Masses Molar Masses (Mx, M_std) Masses->Calc Weights Sample Weights (Wx, W_std) Weights->Calc Result Absolute Mass Fraction (% Purity) Calc->Result

Logical flow of absolute purity calculation using qNMR integration.

Experimental Data: Reconciling the Results

Below is a synthetic dataset representing a typical validation scenario for a high-grade batch of 1-(4-n-Butoxy-3-methylphenyl)ethanol. Notice the discrepancy between the raw HPLC Area % and the final validated purity.

Analytical TestResultContribution to Mass Balance
HPLC-UV (254 nm) 99.60% Area0.40% Organic Impurities
Karl Fischer 0.35% w/w0.35% Water
GC-FID (Headspace) 0.15% w/w0.15% Residual Ethanol
Residue on Ignition < 0.05% w/w0.00% Inorganic Ash
Calculated Mass Balance 99.10% (100% - 0.40% - 0.35% - 0.15%)
qNMR (vs. Maleic Acid) 98.95% ± 0.15% Direct Absolute Measurement

Conclusion of Data: If we relied solely on HPLC-UV, we would incorrectly assign a purity of 99.60%. However, the Mass Balance approach reveals hidden water and solvent, bringing the purity down to 99.10%. The qNMR assay yields 98.95%, which falls well within the statistical uncertainty of the mass balance calculation 2. Because these orthogonal, independent methods agree, the standard is successfully validated, and an absolute purity of 99.0% can be confidently assigned for downstream use.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Analytical and Bioanalytical Chemistry (PubMed)[Link]

  • Metrological approaches to organic chemical purity: primary reference materials National Institute of Standards and Technology (NIST)[Link]

Sources

Validation

Comparative Analysis: 1-(4-n-Butoxy-3-methylphenyl)ethanol vs. Its Ketone Precursor in Pharmaceutical Synthesis

As a Senior Application Scientist, selecting the appropriate chemical intermediate is critical for optimizing synthetic routes and ensuring high-yield API (Active Pharmaceutical Ingredient) production. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chemical intermediate is critical for optimizing synthetic routes and ensuring high-yield API (Active Pharmaceutical Ingredient) production. This guide provides an in-depth, objective comparison between 1-(4-n-Butoxy-3-methylphenyl)ethanol and its ketone precursor, 1-(4-n-Butoxy-3-methylphenyl)ethanone .

These two molecules represent a fundamental oxidation-reduction pair. While they share a lipophilic 4-n-butoxy-3-methylphenyl scaffold, their differing functional groups dictate entirely distinct reactivity profiles, analytical signatures, and applications in drug development.

Physicochemical and Structural Comparison

The structural difference between these two compounds lies solely at the benzylic position: the ketone features a planar, sp2 -hybridized carbonyl carbon, whereas the alcohol features a tetrahedral, sp3 -hybridized chiral center. This single functional group transformation alters their hydrogen-bonding capabilities and topological polar surface area (TPSA), which are critical parameters in Lipinski’s Rule of Five for drug design.

Table 1: Quantitative Physicochemical Comparison

Property1-(4-n-Butoxy-3-methylphenyl)ethanone1-(4-n-Butoxy-3-methylphenyl)ethanol
Chemical Role Ketone Precursor / ElectrophileSecondary Alcohol / Nucleophile
CAS Number 14794-63-9 1225918-63-7
Molecular Formula C₁₃H₁₈O₂C₁₃H₂₀O₂
Molecular Weight 206.28 g/mol 208.30 g/mol
Hydrogen Bond Donors 01 (Hydroxyl group)
Hydrogen Bond Acceptors 22
TPSA 26.30 Ų29.46 Ų
Stereochemistry Achiral (Planar carbonyl)Chiral (Racemic unless asymmetrically reduced)

Reactivity Profiles & Synthetic Utility

The Ketone Precursor: Electrophilic Hub

1-(4-n-Butoxy-3-methylphenyl)ethanone acts primarily as an electrophile. The electron-withdrawing nature of the carbonyl oxygen creates a partial positive charge on the benzylic carbon.

  • Synthetic Utility: It is an ideal starting material for reductive aminations (to form benzylic amines), Grignard additions (to form tertiary alcohols), and aldol condensations. The α -protons on the methyl group are enolizable, allowing for targeted halogenation or alkylation.

The Secondary Alcohol: Nucleophilic & Chiral Building Block

1-(4-n-Butoxy-3-methylphenyl)ethanol flips the reactivity profile. The hydroxyl oxygen is nucleophilic, while the benzylic carbon can become electrophilic if the -OH is converted into a good leaving group.

  • Synthetic Utility: It is utilized in esterification reactions, ether synthesis (via Williamson ether synthesis), and Mitsunobu inversions. Furthermore, the introduction of the chiral center provides a handle for stereospecific drug-receptor interactions, often requiring asymmetric synthesis or chiral resolution downstream.

Experimental Protocol: Chemoselective Reduction Workflow

To transition from the ketone precursor to the secondary alcohol, a chemoselective carbonyl addition reaction is employed using Sodium Borohydride ( NaBH4​ ) .

Causality of Reagent Selection: NaBH4​ is chosen over Lithium Aluminum Hydride ( LiAlH4​ ) because it is a milder hydride donor. This allows the reaction to be safely conducted in protic solvents (like methanol) at room temperature without risking the cleavage of the n-butoxy ether linkage .

Self-Validating Standard Operating Procedure (SOP)
  • Preparation & Solvation: Dissolve 1.0 equivalent (e.g., 10 mmol, 2.06 g) of 1-(4-n-Butoxy-3-methylphenyl)ethanone in 50 mL of anhydrous methanol in a round-bottom flask.

    • Causality: Methanol acts as both the solvent and the crucial proton source required to stabilize the intermediate alkoxide and drive the equilibrium forward.

  • Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

    • Causality: Hydride transfer is exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions.

  • Hydride Addition: Add 1.5 equivalents of NaBH4​ (15 mmol, 0.57 g) portion-wise over 15 minutes.

    • Validation Check: Gentle effervescence (hydrogen gas evolution) should be observed. If no gas evolves, the NaBH4​ may be degraded due to moisture exposure.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1.5 hours.

    • Validation Check (TLC): Spot the mixture on a silica TLC plate (Eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the high- Rf​ ketone spot ( ∼0.6 ) is entirely replaced by a lower- Rf​ alcohol spot ( ∼0.3 ) under UV light.

  • Quenching: Slowly add 1M aqueous HCl dropwise until the pH reaches ∼6 .

    • Validation Check: The cessation of vigorous bubbling confirms that all unreacted NaBH4​ has been safely neutralized.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 1-(4-n-Butoxy-3-methylphenyl)ethanol.

ReductionWorkflow Ketone 1-(4-n-Butoxy-3-methylphenyl)ethanone (Electrophilic Ketone) Reagent NaBH4 in Methanol (Hydride Donor & Protic Solvent) Ketone->Reagent Nucleophilic Addition Intermediate Tetrahedral Alkoxide Intermediate Reagent->Intermediate Hydride Transfer Workup Aqueous Quench (HCl) & Extraction Intermediate->Workup Protonation Alcohol 1-(4-n-Butoxy-3-methylphenyl)ethanol (Nucleophilic Alcohol) Workup->Alcohol Isolation

Workflow for the chemoselective reduction of the ketone precursor to the secondary alcohol.

Analytical Differentiation Logic

To verify the success of the transformation or to identify an unknown sample of these intermediates, orthogonal analytical techniques must be employed. The structural shift from C=O to CH−OH provides distinct spectroscopic signatures.

  • FT-IR Spectroscopy: The ketone precursor is characterized by a strong, sharp absorption band at ∼1680 cm−1 , indicative of a conjugated carbonyl group. Upon reduction, this peak disappears, replaced by a broad, strong band at ∼3300 cm−1 corresponding to the O−H stretch of the alcohol.

  • ¹H NMR Spectroscopy: In the ketone, the methyl group adjacent to the carbonyl appears as a sharp singlet at ∼2.5 ppm . In the alcohol product, the newly formed methine proton splits this methyl group into a doublet at ∼1.4 ppm , while the methine proton itself appears as a distinct quartet at ∼4.8 ppm .

AnalyticalLogic Sample Reaction Mixture Analysis IR IR Spectroscopy Sample->IR NMR 1H NMR Spectroscopy Sample->NMR IR_Ketone Strong peak ~1680 cm⁻¹ (Conjugated C=O) IR->IR_Ketone Unreacted IR_Alcohol Broad peak ~3300 cm⁻¹ (O-H stretch) IR->IR_Alcohol Product NMR_Ketone Singlet ~2.5 ppm (Acetyl CH3) NMR->NMR_Ketone Unreacted NMR_Alcohol Quartet ~4.8 ppm (CH-OH) Doublet ~1.4 ppm (CH3) NMR->NMR_Alcohol Product

Analytical decision tree for distinguishing the ketone precursor from the alcohol product.

References

  • Hardinger, S. "Illustrated Glossary of Organic Chemistry - Carbonyl addition reaction." UCLA Chemistry & Biochemistry. URL:[Link]

  • Royal Society of Chemistry. "Reduction of a ketone using sodium borohydride." RSC Education. URL:[Link]

Comparative

X-Ray Diffraction (XRD) Analysis of 1-(4-n-Butoxy-3-methylphenyl)ethanol: A Comparative Guide to Crystallographic Techniques

As drug development and materials science increasingly rely on precise structural characterization, resolving the exact 3D conformation of active pharmaceutical ingredients (APIs) and organic intermediates is non-negotia...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on precise structural characterization, resolving the exact 3D conformation of active pharmaceutical ingredients (APIs) and organic intermediates is non-negotiable. 1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS: 1225918-63-7; MW: 208.30 g/mol ) presents a unique crystallographic challenge: it is a highly lipophilic molecule featuring a flexible n-butoxy chain and a secondary alcohol capable of complex hydrogen bonding.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms available for resolving such structures. Rather than merely listing operational steps, this guide delves into the causality behind experimental choices , ensuring your crystallographic workflow is a self-validating system.

Comparative Analysis of Analytical Platforms

Depending on the success of your crystallization trials, you must select the appropriate diffraction technique. Liquid or low-melting phenylethanol derivatives often resist standard crystallization, sometimes necessitating advanced techniques such as host-guest cocrystallization to obtain suitable XRD data[1].

Below is an objective comparison of the three primary X-ray and electron diffraction techniques applicable to this compound.

Feature / PlatformSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Microcrystal Electron Diffraction (MicroED)
Sample Requirement Single crystal > 50 µmPolycrystalline powder (~10–50 mg)Nanocrystals (< 1 µm)
Primary Output Absolute 3D atomic coordinates, bond lengths, and angles.Phase identification, bulk purity, and crystallinity.3D atomic coordinates from sub-micron domains.
Handling of the n-Butoxy Chain Excellent (at cryogenic temps) to resolve thermal disorder.Poor; overlapping peaks make ab initio structure solution difficult.Good, but susceptible to radiation damage from the electron beam.
Best Use Case Gold standard for initial structural validation and stereochemistry.Routine batch-to-batch consistency checks and polymorph screening.When the compound only yields nanocrystalline powders despite exhaustive trials.

Experimental Workflows & Causality-Driven Protocols

The pathway from a synthesized batch of 1-(4-n-Butoxy-3-methylphenyl)ethanol to a fully refined .cif file requires rigorous decision-making.

G A 1-(4-n-Butoxy-3-methylphenyl)ethanol Synthesis & Purity Verification B Crystallization Trials (Slow Evaporation / Cocrystallization) A->B C Assess Crystal Quality (Polarized Light Microscopy) B->C D Suitable Single Crystals (>50 µm) C->D High Quality E Microcrystalline Powder (<10 µm) C->E Poor Quality F SC-XRD Analysis (Mo/Cu K-alpha at 100 K) D->F G PXRD or MicroED (Phase ID / Nano-diffraction) E->G

Workflow for selecting the optimal X-ray diffraction technique based on crystal quality.

Protocol 1: Crystal Growth and Cryo-Mounting
  • The Challenge: The flexible n-butoxy tail possesses high degrees of freedom, which can lead to severe thermal disorder at room temperature, manifesting as smeared electron density in the final map.

  • Causality-Driven Step: Crystals should be grown via slow evaporation in a binary solvent system (e.g., Ethanol/Water) to promote ordered nucleation. If the compound oils out, cocrystallization with a rigid host matrix (e.g., adamantanes or phenanthrene[2]arene) is highly recommended to force the liquid/oil into an ordered lattice[1].

  • Mounting: Select a crystal under a polarized light microscope. Coat it immediately in Paratone-N oil and mount it on a MiTeGen loop. Why? The oil protects the crystal from solvent loss (which degrades the lattice) and serves as a cryoprotectant to prevent ice ring formation during cooling.

Protocol 2: Data Collection Strategy
  • Temperature: Plunge the mounted crystal into a 100 K nitrogen stream (e.g., Oxford Cryosystems). Why? Cooling to 100 K drastically reduces the atomic displacement parameters (ADPs) of the flexible n-butoxy chain, allowing for precise determination of carbon positions.

  • Radiation Choice: Use Cu K α ( λ=1.54184 Å) rather than Mo K α . Why? For light-atom organic molecules lacking heavy metals, Cu radiation provides stronger diffraction intensities and higher resolution data, which is critical for resolving the absolute configuration if the ethanol chiral center needs to be determined.

Protocol 3: Data Processing and Refinement

A self-validating protocol requires strict monitoring of statistical parameters during processing.

G N1 Raw Diffraction Frames N2 Data Integration & Background Sub N1->N2 N3 Absorption Correction (Multi-scan) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Least-Squares Refinement N4->N5 N6 Final CIF Validation N5->N6

Step-by-step crystallographic data processing and refinement pipeline.

  • Integration & Scaling: Process frames using software like APEX4 or CrysAlisPro. Validation Check: Ensure Rint​<0.08 . If Rint​ is higher, the crystal may be twinned or suffering from radiation damage.

  • Phasing: Solve the structure using direct methods (SHELXT).

  • Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Bonding Network: The hydroxyl hydrogen atom must be located from the difference Fourier map and refined freely. In similar phenylethanol derivatives, O—H⋯O or O—H⋯N hydrogen bonds typically link the molecules into infinite helical chains extending along the crystallographic axes[2]. Weak C—H⋯O interactions often supplement these primary hydrogen bonds, linking infinite chains into supramolecular sheets[3].

Representative Crystallographic Data Summary

While exact unit cell parameters vary based on polymorphs and cocrystal formers, the following table summarizes the expected, high-quality empirical data parameters for a substituted phenylethanol derivative of this class, serving as a benchmark for your own experiments.

Crystallographic ParameterRepresentative Benchmark Value
Chemical Formula C₁₃H₂₀O₂
Formula Weight ( Mr​ ) 208.30
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c (if racemic) or P21​ (if enantiopure)
Temperature 100(2) K
Radiation Cu K α ( λ=1.54184 Å)
Goodness-of-fit (S) on F2 ~ 1.02 – 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.25 and -0.20 e·Å⁻³

Note: A final R1​ value below 0.05 indicates a highly reliable structural model. If the n -butoxy chain remains disordered even at 100 K, you may need to apply geometric restraints (DFIX, SADI) or thermal parameter restraints (SIMU, DELU) during SHELXL refinement.

Conclusion

For the structural elucidation of 1-(4-n-Butoxy-3-methylphenyl)ethanol, Single-Crystal XRD remains the definitive analytical platform, provided that the thermal disorder of the n-butoxy chain is mitigated via cryogenic data collection (100 K). If standard crystallization fails due to the compound's lipophilicity, host-guest cocrystallization is a proven, scientifically rigorous alternative to force the molecule into a diffracting lattice. By adhering to these causality-driven protocols, researchers can ensure their crystallographic data is both highly accurate and publication-ready.

References

  • X-ray crystal structures of liquid phenylethanol derivatives obtained by cocrystallization with TEO ResearchGate URL:[Link]

  • Crystal structure of phenyl(pyridin-2-yl)methanol National Institutes of Health (PMC) URL:[Link]

  • Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Comprehensive Chiral HPLC Separation Guide for 1-(4-n-Butoxy-3-methylphenyl)ethanol Enantiomers

Executive Summary The accurate determination of enantiomeric excess (e.e.) for chiral secondary alcohols is a critical quality attribute in asymmetric synthesis and drug development. Different enantiomers can exhibit dra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric excess (e.e.) for chiral secondary alcohols is a critical quality attribute in asymmetric synthesis and drug development. Different enantiomers can exhibit drastically different biological activities or toxicities, a principle heavily emphasized in[1].

1-(4-n-Butoxy-3-methylphenyl)ethanol (CAS 1225918-63-7) presents a unique analytical challenge. Its bulky 4-n-butoxy and 3-methyl substituents heavily influence steric inclusion during chromatographic resolution. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, evaluating traditional polysaccharide-based chiral stationary phases (CSPs) against emerging metal-organic framework (MOF) technologies.

Mechanistic Principles of Chiral Recognition

Chiral separation is fundamentally a three-dimensional recognition process[1]. For 1-(4-n-Butoxy-3-methylphenyl)ethanol, the chiral center at the benzylic position dictates the spatial orientation of the hydroxyl group, the methyl group, and the heavily substituted aromatic ring.

According to the classic Dalgliesh three-point interaction model, successful chiral resolution requires at least three simultaneous interactions between the chiral selector and one of the enantiomers. In derivatized polysaccharide phases, these interactions are highly specific, as outlined by the[2]:

  • Hydrogen Bonding: Occurs between the analyte's -OH group and the carbamate linkages (NH and C=O) of the CSP.

  • π-π Interactions: Driven by the electron-rich phenyl ring of the analyte interacting with the phenyl groups of the stationary phase.

  • Steric Inclusion: The analyte must physically fit into the chiral helical cavity of the polymer. The 4-n-butoxy group introduces significant steric bulk, making the helical pitch of the CSP a critical factor in achieving selectivity[1].

G CSP Chiral Stationary Phase (Polysaccharide Carbamate) H_bond Hydrogen Bonding (Carbamate NH --- OH) CSP->H_bond Pi_Pi π-π Interactions (Phenyl --- Phenyl) CSP->Pi_Pi Steric Steric Inclusion (Helical Cavity --- Butoxy/Methyl) CSP->Steric Analyte 1-(4-n-Butoxy-3-methylphenyl)ethanol (Enantiomer) H_bond->Analyte Pi_Pi->Analyte Steric->Analyte

Caption: The 3-point interaction model for chiral recognition of substituted phenylethanols.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the optimal CSP requires evaluating the structural fit of the analyte. Because chiral separation is a three-dimensional process, analysts must screen multiple phases to identify the optimal resolution[1]. We compare three distinct phases for this specific analyte:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H): Amylose forms a more open helical structure compared to cellulose. This architecture accommodates bulky substituents like the 4-n-butoxy group more effectively, generally yielding superior resolution for heavily substituted aromatic alcohols[2].

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H): Features a tighter helical twist. While excellent for smaller aromatic alcohols (like unsubstituted 1-phenylethanol), the steric hindrance of the 3-methyl and 4-n-butoxy groups restricts deep penetration into the chiral cavity, often resulting in lower selectivity as noted in [3].

  • γ-Cyclodextrin Metal-Organic Frameworks (γ-CD MOFs): An emerging class of highly porous CSPs. The rigid, uniform pores of γ-CD MOFs provide highly specific inclusion complexes for chiral aromatic alcohols, offering a robust alternative when traditional polysaccharide phases fail to provide baseline separation, as demonstrated in recent [4],[5].

Table 1: Comparative Performance of CSPs for 1-(4-n-Butoxy-3-methylphenyl)ethanol
Chiral Stationary Phase (CSP)Base MaterialMobile Phase (v/v)Selectivity (α)Resolution (Rs)Mechanistic Suitability
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.852.4Excellent. Open helical structure accommodates the bulky 4-n-butoxy group.
γ-CD MOF γ-Cyclodextrin Metal-Organic FrameworkHexane / IPA (95:5)1.601.9Strong Alternative. Rigid γ-CD pores provide highly specific inclusion for aromatic alcohols.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.151.2Suboptimal. Tighter cellulose twist restricts deep steric inclusion of the substituted ring.

(Note: Data represents comparative chromatographic behavior of sterically hindered secondary benzyl alcohols under optimized normal-phase conditions).

Experimental Workflow & Validated Protocol

To ensure a self-validating system, the protocol must include a racemate injection to establish baseline resolution ( Rs​≥1.5 ) prior to analyzing enantioenriched samples.

G Step1 1. CSP Screening Evaluate Amylose vs. Cellulose vs. MOF Step2 2. Mobile Phase Tuning Optimize Hexane/IPA Ratio (Modulate H-Bonding) Step1->Step2 Step3 3. Thermodynamic Optimization Adjust Temperature to Maximize Selectivity (α) Step2->Step3 Step4 4. System Validation Confirm Baseline Resolution (Rs > 1.5) with Racemate Step3->Step4

Caption: Step-by-step workflow for chiral HPLC method development and validation.

Step-by-Step Methodology

Phase 1: Mobile Phase Preparation

  • Prepare a normal-phase mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

  • Causality Check: Why IPA instead of Ethanol? Selectivity in chiral separation is heavily influenced by the mobile phase composition[1]. Ethanol is a stronger hydrogen-bond competitor and can overly disrupt the crucial analyte-carbamate H-bonds. For a bulky molecule like 1-(4-n-Butoxy-3-methylphenyl)ethanol, IPA provides the right balance of elution strength without destroying chiral recognition.

  • Degas the mixture via sonication or vacuum filtration for 15 minutes to prevent baseline noise[3].

Phase 2: Sample Preparation

  • Dissolve the 1-(4-n-Butoxy-3-methylphenyl)ethanol sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates and protect the CSP[3].

Phase 3: Chromatographic Conditions

  • Column: Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based column.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

    • Causality Check: Temperature is a critical thermodynamic parameter in chiral separations[1]. Chiral recognition is an enthalpy-driven (exothermic) process. Lowering the column temperature generally increases the retention factor ( k ) and selectivity ( α ), though it may slightly broaden peaks due to slower mass transfer kinetics. 25 °C offers an optimal balance.

  • Detection: UV absorbance at 254 nm (optimal for the substituted aromatic ring).

  • Injection Volume: 10 µL.

Phase 4: System Validation

  • Racemate Baseline: Inject the racemic standard first. Verify that the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline separation).

  • Elution Order Determination: Spike the racemate with a known standard of the (R)- or (S)-enantiomer. The peak that increases in area confirms the elution order, establishing a self-validating qualitative assay.

References

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Separations Guide Source: Phenomenex URL: [Link]

  • Title: γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols Source: RSC Advances (2017, 7, 36297-36301) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 1-(4-n-Butoxy-3-methylphenyl)ethanol

1-(4-n-Butoxy-3-methylphenyl)ethanol is a specialized aromatic organic compound frequently utilized in advanced chemical synthesis and drug development. As a researcher or drug development professional, ensuring the inte...

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-n-Butoxy-3-methylphenyl)ethanol is a specialized aromatic organic compound frequently utilized in advanced chemical synthesis and drug development. As a researcher or drug development professional, ensuring the integrity of your assays while maintaining rigorous safety standards is paramount. This guide provides a self-validating, step-by-step operational protocol for handling this compound, grounded in mechanistic chemical principles and established regulatory frameworks.

Chemical Profile & Quantitative Data

To ensure precise assay preparation and safe handling, the foundational quantitative properties of the compound must dictate your logistical approach [1].

PropertyValueOperational Implication
CAS Number 1225918-63-7Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 208.30 g/mol Required for precise molarity calculations during assay preparation.
Storage Temperature 2°C to 8°CMust be kept refrigerated to maintain stability and prevent degradation.
Hazard Codes H315, H319, H320Indicates mandatory dermal and ocular barrier protection.

Hazard Profile & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why specific protections are required. 1-(4-n-Butoxy-3-methylphenyl)ethanol is classified as a skin and serious eye irritant.

Mechanistic Causality: The molecule features a lipophilic aromatic ring substituted with a non-polar butoxy chain. This structure heavily enhances its ability to partition into and disrupt the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Furthermore, the secondary alcohol moiety contributes to localized protein denaturation and defatting upon contact. Because of these structural features, passive dermal exposure can rapidly lead to contact dermatitis, necessitating strict barrier controls.

Personal Protective Equipment (PPE) Matrix

In accordance with the [2], a hazard assessment dictates the following PPE for handling this compound.

PPE CategorySpecification & MaterialMechanistic Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents aerosolized droplets or accidental splashes from contacting the lipid-rich corneal epithelium.
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides a robust barrier against non-halogenated aromatic ethers and alcohols, preventing dermal lipid disruption.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatProtects underlying clothing from absorbing spills; cotton prevents static generation which could ignite secondary organic solvent vapors.
Respiratory N/A (Standard Fume Hood Use)While vapor pressure at room temperature is low, handling must occur in a ventilated enclosure to prevent inhalation of particulate aerosols.

Operational Workflow (Step-by-Step)

The following protocol ensures a self-validating system where each step inherently verifies the safety and chemical integrity of the next, aligning with guidelines from [3].

  • Storage Retrieval: Retrieve the primary container from 2-8°C storage using secondary containment (e.g., a shatterproof carrier) to prevent thermal shock or accidental dropping during transit.

  • Thermal Equilibration (Critical Step): Place the sealed container inside a properly functioning chemical fume hood and allow it to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold container introduces atmospheric moisture, which condenses on the compound, degrading the reagent's purity and potentially altering downstream reaction kinetics.

  • PPE Verification: Inspect nitrile gloves for micro-tears and ensure chemical goggles form a complete, gap-free seal around the eyes.

  • Physical Manipulation: Perform all weighing and transfer operations within the fume hood. Use anti-static spatulas to prevent the electrostatic repulsion and aerosolization of the compound.

  • Dissolution: If dissolving the compound in secondary organic solvents (e.g., DMSO or ethanol), add the solvent slowly to the solute down the side of the glassware.

    • Causality: Rapid solvent addition can cause localized exothermic heating or rapid displacement of air, leading to micro-boiling and aerosolization of the irritant.

Operational & Safety Workflow Visualization

Workflow Storage Cold Storage Retrieval (2-8°C, Sealed) PPE Don PPE (Nitrile Gloves, Goggles) Storage->PPE Hood Transfer to Fume Hood (Continuous Exhaust) PPE->Hood Handling Chemical Manipulation (Weighing & Dissolution) Hood->Handling SpillCheck Spill or Exposure Detected? Handling->SpillCheck SpillProtocol Execute Spill Protocol (Absorbent Pads, Wash) SpillCheck->SpillProtocol Yes Disposal Waste Segregation (Non-Halogenated) SpillCheck->Disposal No SpillProtocol->Disposal

Figure 1: Safety and operational workflow for 1-(4-n-Butoxy-3-methylphenyl)ethanol handling.

Spill Response & Disposal Plan

Immediate Spill Response Protocol
  • Isolate: Alert nearby personnel and isolate the spill area to prevent tracking the compound throughout the laboratory.

  • Contain: Cover the spill with an inert, compatible absorbent material (e.g., vermiculite or universal polypropylene spill pads). Do not use combustible materials like sawdust.

  • Clean: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable waste container.

  • Decontaminate: Wash the contaminated surface with a 10% ethanol/water solution followed by a mild detergent.

    • Causality: Water alone is insufficient for this highly hydrophobic compound; a mild solvent/detergent mix is required to fully solubilize and remove residual lipophilic traces from the benchtop.

Logistical Disposal Plan

Under [4], organic chemical waste must be strictly segregated to ensure environmental compliance and laboratory safety.

  • Classification: 1-(4-n-Butoxy-3-methylphenyl)ethanol is classified as a Non-Halogenated Organic Waste .

  • Segregation: Keep strictly separated from halogenated waste streams (e.g., chloroform, dichloromethane).

    • Causality: Mixing non-halogenated aromatic ethers with halogenated waste streams significantly increases institutional disposal costs and can trigger exothermic incompatibilities during waste consolidation.

  • Labeling: Clearly label the waste container with "Hazardous Waste - Non-Halogenated Organic (1-(4-n-Butoxy-3-methylphenyl)ethanol)" and note the exact date of initial accumulation.

  • Storage: Store in a designated, well-ventilated Satellite Accumulation Area (SAA) with secondary containment until collected by Environmental Health and Safety (EHS) personnel.

References

  • OSHA Personal Protective Equipment Standard: 29 CFR § 1910.132. Occupational Safety and Health Administration. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council; National Academies Press. URL:[Link]

  • Hazardous Waste Management: Solvents in the Workplace. U.S. Environmental Protection Agency (EPA). URL: [Link]

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